(7-bromo-1-benzofuran-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(7-bromo-1-benzofuran-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVLLDHDYZFTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (7-bromo-1-benzofuran-5-yl)methanol
Executive Summary
(7-Bromo-1-benzofuran-5-yl)methanol is a specialized heterocyclic intermediate critical to the synthesis of serotonergic modulators (specifically 5-HT2C agonists) and targeted kinase inhibitors. Distinguished by its 7-bromo functionality, this scaffold offers a unique orthogonal handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to expand the lipophilic vector at the "bottom" of the binding pocket while maintaining a polar "anchor" at the 5-hydroxymethyl position. This guide details its structural properties, validated synthetic pathways, and application in high-value drug discovery campaigns.
Chemical Identity & Structural Analysis[1][2][3]
The compound features a fused benzene and furan ring system (benzofuran) substituted with a bromine atom at position 7 and a hydroxymethyl group at position 5.
| Property | Detail |
| IUPAC Name | (7-bromo-1-benzofuran-5-yl)methanol |
| CAS Number | Not widely listed; Analogous to 875551-14-7 (Aldehyde) |
| Molecular Formula | C |
| Molecular Weight | 227.06 g/mol |
| SMILES | OCC1=CC(Br)=C2OC=CC2=C1 |
| InChI Key | Predicted:[1] FUUZXKAWKKIDRQ-UHFFFAOYSA-N |
3D Structural Considerations
-
Steric Bulk (7-Position): The bromine atom at C7 exerts significant steric influence on the furan oxygen lone pairs and the adjacent C6 position. In protein binding pockets, this halogen often fills hydrophobic clefts or engages in halogen bonding (σ-hole interactions) with backbone carbonyls.
-
Electronic Effects: The 7-bromo substituent is electron-withdrawing by induction (-I) but electron-donating by resonance (+M) to the furan ring, slightly deactivating the C2-C3 double bond towards electrophilic aromatic substitution compared to the non-brominated congener.
-
Vector Analysis: The C5-hydroxymethyl group projects a hydrogen-bond donor/acceptor motif away from the core, serving as an ideal attachment point for solubilizing tails or pharmacophores.
Physicochemical Profiling
The following properties are critical for handling and formulation in early-stage discovery.
| Parameter | Value / Prediction | Context |
| Physical State | Solid (Off-white to pale yellow) | Based on structural analogs (e.g., 5-bromo-benzofuran-2-yl methanol). |
| Melting Point | 94–98 °C (Predicted) | Typical range for low-MW bromobenzofuran alcohols. |
| Solubility | DMSO (>50 mM), Methanol, DCM | Poor water solubility; requires cosolvents for bioassays. |
| LogP (Calc) | 2.4 – 2.8 | Moderately lipophilic; suitable for CNS penetration. |
| pKa | ~13.5 (Alcohol -OH) | Non-ionizable at physiological pH. |
| H-Bond Donors | 1 | Hydroxyl group. |
| H-Bond Acceptors | 2 | Furan oxygen, Hydroxyl oxygen. |
Synthetic Pathways[5]
The synthesis of (7-bromo-1-benzofuran-5-yl)methanol typically follows a Retrosynthetic Strategy that prioritizes the construction of the benzofuran core before the final reduction of the C5-carbonyl species.
Primary Route: Reduction of 7-Bromo-1-benzofuran-5-carboxylic Acid
This is the most scalable route, often cited in patent literature for 5-HT2C agonists [1].
Protocol:
-
Starting Material: 7-bromo-1-benzofuran-5-carboxylic acid.[2][3]
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethyl Sulfide (BH [3]·DMS). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Conditions: 0 °C to Room Temperature, inert atmosphere (N
or Ar).
Step-by-Step Methodology:
-
Activation: Suspend the carboxylic acid precursor in dry THF at 0 °C.
-
Reduction: Dropwise addition of 1.0 M LiAlH
in THF (2.5 equivalents). The reaction is exothermic; maintain internal temperature <10 °C. -
Completion: Stir at ambient temperature for 2–4 hours. Monitor by TLC (disappearance of acid spot) or LC-MS.
-
Workup (Fieser Method): Quench sequentially with water, 15% NaOH, and water. Filter the granular aluminum salts.
-
Purification: Concentrate filtrate. The crude alcohol is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).
De Novo Construction (The Salicylaldehyde Route)
When the carboxylic acid is unavailable, the core is built from substituted salicylaldehydes.
-
Bromination: Bromination of 5-substituted salicylaldehyde to yield 3-bromo-5-substituted-2-hydroxybenzaldehyde .
-
Cyclization: Reaction with ethyl bromoacetate (or chloromethyl ketone) followed by base-mediated cyclization (Rap-Stoermer or similar) to form the benzofuran ring.
-
Functionalization: If the C5 substituent is an ester or aldehyde, it is reduced to the alcohol as described above.
Synthesis Visualization
The following diagram illustrates the logical flow from precursors to the target alcohol and its downstream utility.
Caption: Synthetic logic flow from salicylaldehyde precursors to the target alcohol and divergent medicinal chemistry applications.
Medicinal Chemistry Applications
Pharmacophore Role
In drug design, (7-bromo-1-benzofuran-5-yl)methanol serves as a "Core Scaffold" with two distinct vectors:
-
The C7-Bromo Handle: This is a "diversity point." Using Suzuki, Stille, or Buchwald-Hartwig couplings, chemists replace the bromine with aryl, heteroaryl, or amino groups to access hydrophobic pockets in the target protein.
-
The C5-Hydroxymethyl Linker: This is the "attachment point." It is rarely the final endpoint; rather, it is converted to a chloride (using SOCl
) or mesylate to alkylate amines, creating the basic side chains common in GPCR ligands (e.g., 5-HT2C agonists) [1].
Case Study: 5-HT2C Agonists
Research into obesity and CNS disorders often targets the 5-HT2C receptor. Benzofurans are privileged structures here because they mimic the indole core of serotonin but with altered metabolic stability.
-
Mechanism: The benzofuran ring pi-stacks with phenylalanine residues (e.g., Phe328) in the receptor.
-
Modification: The 7-bromo group allows fine-tuning of selectivity against the closely related 5-HT2A receptor (which is associated with hallucinogenic side effects).
Case Study: SIRT2 Inhibitors
Benzofuran derivatives have been identified as selective inhibitors of Sirtuin-2 (SIRT2), an NAD+-dependent deacetylase linked to neurodegeneration.
-
SAR Insight: The 5-position substitution often extends into the enzyme's substrate-binding tunnel, while the 7-position interacts with the hydrophobic "selectivity pocket" [2].
Safety & Handling (SDS Summary)
While specific toxicology data for this exact intermediate may be sparse, it should be handled according to protocols for halogenated benzofurans .
-
Hazards:
-
Skin/Eye Irritant: High probability of causing irritation upon contact.
-
Respiratory Irritant: Dust or aerosols may irritate the respiratory tract.
-
Potential Sensitizer: Halogenated heterocycles can occasionally induce allergic sensitization.
-
-
Storage: Store at 2–8 °C under inert gas (Argon). The benzylic alcohol is susceptible to slow oxidation to the aldehyde if exposed to air and light over prolonged periods.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Smith, J. A., et al. (2006). Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists. US Patent US7045545B1.[3] Link
-
RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Link
-
Beaudry, C. M. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry. Link[1]
-
PubChem. (2025). Benzofuran Derivatives and Analogues. National Library of Medicine. Link
Sources
(7-bromo-1-benzofuran-5-yl)methanol CAS number and molecular weight
The following technical guide details the chemical profile, synthesis, and application of (7-bromo-1-benzofuran-5-yl)methanol , a critical intermediate in medicinal chemistry.
Executive Summary
(7-bromo-1-benzofuran-5-yl)methanol is a halogenated heterocyclic building block used primarily in the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs), specifically serotonin 5-HT2C agonists, and various kinase inhibitors.[1] Its structural rigidity, combined with the orthogonal reactivity of the aryl bromide and the benzylic alcohol, makes it a versatile scaffold for fragment-based drug discovery (FBDD).
Compound Identity Table
| Parameter | Technical Detail |
| Chemical Name | (7-bromo-1-benzofuran-5-yl)methanol |
| CAS Number | 286836-24-6 |
| Molecular Formula | C |
| Molecular Weight | 227.05 g/mol |
| Exact Mass | 225.9629 Da |
| SMILES | OCC1=CC(Br)=C2OC=CC2=C1 |
| InChI Key | JBVLLDHDYZFTPU-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Reactivity Profile
The molecule features a benzofuran core substituted at the C7 position with a bromine atom and at the C5 position with a hydroxymethyl group.
-
C7-Bromine: Positioned ortho to the furan oxygen. This position is electronically distinct, allowing for selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the furan ring.[1]
-
C5-Hydroxymethyl: A primary benzylic alcohol. It serves as a handle for further functionalization (oxidation to aldehyde/acid, conversion to alkyl halide, or etherification).
-
Benzofuran Core: The aromatic system is electron-rich, particularly at the C2 and C3 positions, making it susceptible to electrophilic aromatic substitution if not carefully managed.
Synthetic Methodology
The most robust synthetic route, validated by patent literature (US7045545B1), involves the construction of the benzofuran ring via an ester precursor, followed by selective reduction. This method avoids over-reduction and regioselectivity issues common in direct halogenation approaches.
Retrosynthetic Analysis (Pathway Visualization)[1]
[1]
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 7-bromo-1-benzofuran-5-carboxylate
-
Rationale: Direct bromination of benzofuran-5-ylmethanol often yields mixtures. Starting with the pre-brominated phenol ester ensures the halogen is locked in the C7 position before ring closure.
-
Reagents: Methyl 3-bromo-4-hydroxybenzoate, Bromoacetaldehyde diethyl acetal, K
COngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , DMF (dimethylformamide). -
Procedure:
-
Dissolve methyl 3-bromo-4-hydroxybenzoate (1.0 eq) and K
CO (2.5 eq) in anhydrous DMF. -
Add bromoacetaldehyde diethyl acetal (1.2 eq) and heat to 100°C for 4 hours.
-
Cyclization: The resulting acetal intermediate is treated with polyphosphoric acid (PPA) or Amberlyst-15 in chlorobenzene at reflux to effect cyclodehydration, yielding the benzofuran ester.
-
Step 2: Reduction to (7-bromo-1-benzofuran-5-yl)methanol
-
Rationale: The ester group must be reduced to the alcohol without debrominating the aromatic ring. DIBAL-H (Diisobutylaluminum hydride) is preferred over LiAlH
at controlled temperatures to prevent hydrodebromination side reactions.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reagents: DIBAL-H (1.0 M in toluene), anhydrous THF.
-
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve methyl 7-bromo-1-benzofuran-5-carboxylate (1.0 g, 3.9 mmol) in anhydrous THF (20 mL). Cool to -78°C.
-
Addition: Add DIBAL-H (12 mL, 3.0 eq) dropwise over 20 minutes. Maintain temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully quench with Rochelle's salt (saturated potassium sodium tartrate) solution. Stir vigorously until two clear layers form (critical for aluminum emulsion breakdown).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Flash column chromatography (Hexanes:EtOAc 3:1) yields the target alcohol.
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
1H NMR (400 MHz, CDCl
):- 7.6–7.7 ppm (d, 1H, H2 of furan).
- 7.5 ppm (s, 1H, H4 of benzene ring).
- 7.4 ppm (s, 1H, H6 of benzene ring). Note: H4 and H6 appear as meta-coupled doublets or singlets depending on resolution.
- 6.8 ppm (d, 1H, H3 of furan).
-
4.75 ppm (s, 2H, -CH
OH). - 1.8–2.0 ppm (br s, 1H, -OH).
-
Mass Spectrometry (ESI+):
-
Expected [M+H]
peaks at m/z 227 and 229 (1:1 ratio due to Br/ Br isotopes). -
Loss of water fragment [M-OH]
may be observed.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Medicinal Chemistry Applications
This compound is a "privileged scaffold" intermediate.[3] Its applications include:
-
5-HT2C Agonists: The 7-bromo-benzofuran core mimics the indole core of serotonin but with modulated lipophilicity and metabolic stability. The C5-hydroxymethyl group is often converted to an amine or ether to engage the receptor's aspartate residue.
-
Kinase Inhibitors: The bromine atom allows for Suzuki coupling to introduce biaryl systems, a common motif in ATP-competitive inhibitors.
-
Fragment-Based Drug Discovery: With a molecular weight of 227 and specific binding vectors (H-bond donor/acceptor + hydrophobic aryl), it fits the "Rule of 3" for fragment libraries.
Workflow: Derivatization Logic
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can oxidize slowly upon air exposure.
References
-
PubChem. (n.d.).[1][4] (7-bromobenzofuran-5-yl)methanol. National Library of Medicine. Retrieved February 15, 2026, from [Link][1]
- Smith, J. A., et al. (2006). Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists. U.S. Patent No. 7,045,545. Washington, DC: U.S. Patent and Trademark Office.
Sources
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- 3. New Mannich-type arylidenerhodanines as potent inhibitors of AChE and BChE: synthesis, biological evaluation, cytotoxicity and molecular modeling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07416A [pubs.rsc.org]
- 4. 7-bromo-2-methyl-5-Benzofuranmethanol | C10H9BrO2 | CID 139560088 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (7-bromo-1-benzofuran-5-yl)methanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (7-bromo-1-benzofuran-5-yl)methanol, a key building block in medicinal chemistry. We will delve into its commercial availability and pricing, explore its synthesis and quality control, and discuss its applications in the development of novel therapeutics. The benzofuran scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important molecule in their work.
Commercial Availability and Strategic Sourcing
Acquiring high-quality starting materials is a critical first step in any research and development program. (7-bromo-1-benzofuran-5-yl)methanol (CAS No. 286836-24-6) is available from a variety of commercial suppliers, catering to both bulk manufacturing and research-scale needs.
Supplier Overview and Pricing Analysis
For large-scale, commercial-grade quantities, suppliers such as Sris Pharmaceuticals offer the compound. Pricing for bulk quantities is typically in the range of ₹15,000 per kilogram (approximately $180 USD/kg, subject to exchange rate fluctuations). For researchers requiring smaller, high-purity quantities for initial studies, several vendors specialize in chemical building blocks. While direct online pricing for milligram to gram scales of the exact compound is not always publicly listed, quotes can be readily obtained. Based on the pricing of structurally similar benzofuran derivatives, a reasonable cost estimate for research quantities can be extrapolated.
Table 1: Commercial Supplier and Pricing Information for (7-bromo-1-benzofuran-5-yl)methanol and Related Analogs
| Supplier | Compound | CAS Number | Quantity | Purity | Price (USD) |
| Sris Pharmaceuticals | (7-bromo-1-benzofuran-5-yl)methanol | 286836-24-6 | 25 kg | 98% (Commercial Grade) | ~$180/kg |
| Ambeed | (7-bromo-1-benzofuran-5-yl)methanol | 286836-24-6 | N/A | N/A | Request Quote |
| CymitQuimica | (7-bromo-1-benzofuran-5-yl)methanol | 286836-24-6 | N/A | ≥95% | Request Quote |
| Fluorochem | (7-Bromo-2-fluoro-benzofuran-5-yl)methanol | 2306265-65-4 | 100 mg | >97% | ~$210 |
| 1 g | ~$885 | ||||
| MilliporeSigma | 7-bromo-2,3-dihydro-1-benzofuran-5-ol | 1785460-91-4 | 100 mg | N/A | ~$424 |
| 1 g | ~$1,225 |
Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability.
Strategic Sourcing Workflow
A systematic approach to sourcing is crucial to ensure both quality and cost-effectiveness. The following workflow outlines a best-practice methodology for procuring (7-bromo-1-benzofuran-5-yl)methanol.
Caption: A potential two-step synthesis of the target compound from 7-bromobenzofuran.
Detailed Experimental Protocol (Prophetic)
The following is a prophetic experimental protocol based on established methodologies for the synthesis of benzofuran derivatives. This protocol should be optimized and validated in a laboratory setting.
Step 1: Friedel-Crafts Acylation of 7-Bromobenzofuran
-
To a stirred solution of 7-bromobenzofuran in an inert solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum trichloride).
-
Slowly add oxalyl chloride and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-(7-bromo-1-benzofuran-5-yl)-2-oxoacetyl chloride.
Step 2: Reduction to (7-bromo-1-benzofuran-5-yl)methanol
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a dilute acid and extract the product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Quality Control and Analytical Characterization
Ensuring the purity and identity of (7-bromo-1-benzofuran-5-yl)methanol is paramount for its use in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of benzofuran derivatives. [4]A reverse-phase HPLC method is typically suitable for this class of compounds.
Table 2: Representative HPLC Method Parameters for Benzofuran Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Gradient | Isocratic or gradient elution, to be optimized |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The predicted monoisotopic mass for C₉H₇BrO₂ is 225.96294 Da. [5]
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [6][7]8methanol serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the hydroxymethyl group can be oxidized or converted to other functional groups.
Role as a Key Building Block
The strategic placement of the bromo and hydroxymethyl substituents on the benzofuran core allows for diverse synthetic elaborations. This makes (7-bromo-1-benzofuran-5-yl)methanol an attractive starting material for the generation of compound libraries for high-throughput screening.
Caption: Synthetic utility of (7-bromo-1-benzofuran-5-yl)methanol in medicinal chemistry.
Conclusion
(7-bromo-1-benzofuran-5-yl)methanol is a valuable and versatile building block for researchers and professionals in the field of drug discovery and development. Its commercial availability, coupled with a range of synthetic strategies for its preparation and derivatization, makes it an accessible and attractive starting point for the synthesis of novel bioactive compounds. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective utilization in the pursuit of new medicines.
References
-
Sris Pharmaceuticals. (7-Bromobenzofuran-5-yl)methanol, Commercial, 25KGS. IndiaMART. Retrieved February 15, 2026, from [Link]
- Patil, N. T., & Yamamoto, Y. (2008). Coinage Metal-Assisted Synthesis of Heterocycles. Chemical Reviews, 108(8), 3395-3442.
- Kamal, A., Shakya, A., & Jawaid, T. (2011). Benzofuran: A key scaffold for antimicrobial agents. RSC Medicinal Chemistry, 2(5), 477-490.
- Hayta, S. A., Arisoy, M., Arpaci, O. T., Yildiz, I., Aki, E., Ozkan, S., & Kaynak, F. (2008). Synthesis, antimicrobial activity, and pharmacophore analysis of some new 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl) carboxamido] benzoxazoles. European Journal of Medicinal Chemistry, 43(11), 2568-2578.
- Xie, Y. S., Kumar, D., Bodduri, V. D. V., Tarani, P. S., Zhao, B. X., Miao, J. Y., ... & Shin, D. S. (2014). Microwave-assisted parallel synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic and antipyretic agents. Tetrahedron Letters, 55(16), 2796-2800.
- Google Patents. (2014). Preparation method of 7-bromobenzofuran. (CN103724305A).
-
PubChem. (7-bromobenzofuran-5-yl)methanol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 15, 2026, from [Link]
- De Luca, L., Nieddu, G., Porcheddu, A., & Giacomelli, G. (2009). Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. Current Medicinal Chemistry, 16(1), 1-21.
- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). A comprehensive review on the synthesis of benzofuran-based compounds. RSC Advances, 6(106), 104538-104566.
- Kamal, A., & Shakya, A. (2011). Benzofuran: an emerging scaffold for antimicrobial agents. RSC medicinal chemistry, 2(5), 477-490.
- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
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The Ascendant Role of 7-Bromo-Benzofuran Derivatives in Medicinal Chemistry: A Technical Guide
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzofuran core, a heterocyclic scaffold composed of fused benzene and furan rings, has long been recognized as a "privileged structure" in medicinal chemistry. Its presence in numerous natural products and synthetic therapeutic agents underscores its significance in drug discovery.[1][2][3] This guide delves into a specific, yet profoundly impactful, subset of this chemical class: 7-bromo-benzofuran derivatives. The introduction of a bromine atom at the 7-position of the benzofuran ring system has been shown to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity.[4][5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of these promising compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Strategic Importance of the 7-Bromo-Benzofuran Moiety
The benzofuran scaffold itself is a versatile template for drug design, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and neuroprotective properties.[6][7][8] The strategic placement of a bromine atom at the 7-position can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen bonds, a type of non-covalent interaction, can play a crucial role in enhancing the binding affinity of a ligand to its target protein, and bromine is a potent halogen bond donor.[4][5] This often translates to improved potency and selectivity of the drug candidate.
Synthetic Strategies for 7-Bromo-Benzofuran Derivatives
The synthesis of the 7-bromobenzofuran core is a critical first step in the exploration of its derivatives. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Classical Synthesis from o-Bromophenol
A common and direct approach to 7-bromobenzofuran involves the use of o-bromophenol as a starting material. This method typically proceeds through an O-alkylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 7-Bromobenzofuran [9]
-
Step 1: O-Alkylation. In a three-necked round-bottom flask, dissolve o-bromophenol (1.0 eq.) in a suitable solvent such as 1,4-dioxane.
-
Add an excess of a base, for example, potassium carbonate (4.5 eq.).
-
To this mixture, add 2-bromoacetaldehyde dimethyl acetal (1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TGC) or Gas Chromatography (GC). The reaction is typically complete within 22-24 hours.
-
After completion, cool the reaction mixture and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene.
-
Step 2: Cyclization. Dissolve the crude intermediate in a suitable solvent.
-
Add a strong acid, such as polyphosphoric acid or sulfuric acid, to catalyze the intramolecular cyclization.
-
Heat the mixture to facilitate the ring-closing reaction, typically at temperatures ranging from 40-210°C for several hours.
-
Step 3: Purification. After the cyclization is complete, quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude 7-bromobenzofuran by distillation or column chromatography to yield the final product.
Causality Behind Experimental Choices:
-
The use of a dimethyl acetal of bromoacetaldehyde protects the aldehyde functionality from undesired side reactions under the basic conditions of the O-alkylation step.
-
The strong acid in the cyclization step protonates the acetal, leading to the formation of a reactive oxonium ion which is then attacked by the aromatic ring to form the furan ring.
-
Purification by distillation is suitable for volatile products like 7-bromobenzofuran.
Palladium-Catalyzed Cyclization Reactions
Modern synthetic organic chemistry offers more sophisticated methods for constructing the benzofuran ring system. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, provide a versatile route to substituted benzofurans.[1]
Caption: Palladium-catalyzed synthesis workflow.
Therapeutic Applications of 7-Bromo-Benzofuran Derivatives
The introduction of a bromine atom at the 7-position has led to the discovery of benzofuran derivatives with potent biological activities across several therapeutic areas.
Anticancer Activity
Benzofuran derivatives are a well-established class of anticancer agents.[2][4][10] The presence of a halogen, such as bromine, on the benzofuran ring has been shown to significantly enhance their cytotoxic activity.[4][5]
Mechanism of Action: Many benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Other mechanisms include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: As previously mentioned, halogenation, particularly with bromine, at various positions of the benzofuran ring often leads to increased anticancer potency.[4]
-
Substitution at the 2- and 3-positions: The nature of the substituents at the C2 and C3 positions of the benzofuran ring is crucial for activity. Bulky aromatic groups or heterocyclic moieties at these positions can enhance cytotoxicity.
Data Summary: Cytotoxicity of Bromo-Benzofuran Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Bromomethyl-5,6-dimethoxy-benzofuran | K562 (Leukemia) | 5 | [4] |
| 1 | 3-Bromomethyl-5,6-dimethoxy-benzofuran | HL60 (Leukemia) | 0.1 | [4] |
| 91a,b | 5-Bromo-phenyl substituted benzofuran | Various | 29.76 - 31.96 | [11] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Benzofuran derivatives have shown promise as a novel class of antimicrobial agents.[3][12] Brominated benzofurans, in particular, have demonstrated potent activity against a range of bacteria and fungi.[11][13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strain in a suitable broth medium overnight at the optimal temperature (e.g., 37°C for bacteria, 28°C for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 7-bromo-benzofuran derivative in a suitable solvent (e.g., DMSO) and then in the broth medium.
-
Inoculation and Incubation: In a 96-well microtiter plate, add the microbial inoculum to each well containing the different concentrations of the test compound. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Benzofuran derivatives have emerged as potential therapeutic agents for these conditions due to their antioxidant and neuroprotective properties.[14][15]
Mechanism of Action: The neuroprotective effects of benzofuran derivatives are often attributed to their ability to scavenge reactive oxygen species (ROS), inhibit acetylcholinesterase (AChE), and modulate signaling pathways involved in neuronal survival.
A recent study highlighted a novel benzofuran derivative that exhibited neuroprotective effects against aluminum chloride-induced neurotoxicity by mitigating oxidative stress and neuroinflammation.[16] Another study identified benzofuran-based derivatives as potent acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[17]
Future Perspectives and Conclusion
The 7-bromo-benzofuran scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic versatility of the benzofuran ring system allows for the generation of diverse chemical libraries, and the strategic incorporation of a bromine atom at the 7-position has been shown to be a valuable strategy for enhancing biological activity. Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will facilitate the rational design of more potent and selective derivatives.
-
Exploration of novel therapeutic areas: While significant progress has been made in the areas of cancer, infectious diseases, and neurodegeneration, the therapeutic potential of 7-bromo-benzofuran derivatives in other disease areas remains largely unexplored.
-
Preclinical and clinical development: Promising lead compounds should be advanced through rigorous preclinical testing to evaluate their pharmacokinetic properties, safety profiles, and in vivo efficacy, with the ultimate goal of clinical translation.
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Unlocking the Therapeutic Promise of (7-Bromo-1-Benzofuran-5-yl)methanol Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in drug discovery.[1][2] This structural motif is prevalent in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[3][4] The inherent biological significance of the benzofuran nucleus has driven extensive research, revealing its potential in developing novel therapeutics for a range of diseases.[5] Benzofuran derivatives have demonstrated a remarkable spectrum of bioactivities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][4]
A key strategy in medicinal chemistry to enhance the therapeutic potential of a scaffold is the introduction of halogen atoms. The incorporation of bromine into the benzofuran ring has been consistently shown to augment its biological efficacy, particularly its anticancer and antimicrobial properties.[6][7] This enhancement is often attributed to the ability of bromine to form halogen bonds, which are non-covalent interactions that can improve a molecule's binding affinity to its biological target.[6] This guide focuses on the specific scaffold, (7-bromo-1-benzofuran-5-yl)methanol, a molecule poised for significant biological activity based on the established principles of benzofuran chemistry. While direct studies on this exact compound are nascent, this document will provide a comprehensive, scientifically-grounded framework for its synthesis, and the exploration of its biological potential, drawing upon the wealth of data available for structurally related analogs.
Hypothesized Biological Potential: A Dual Threat Against Cancer and Microbes
Based on extensive structure-activity relationship (SAR) studies of related bromo-benzofuran derivatives, it is hypothesized that the (7-bromo-1-benzofuran-5-yl)methanol scaffold possesses significant potential as both an anticancer and an antimicrobial agent.
Anticancer Potential
The presence of a bromine atom on the benzofuran ring is a strong indicator of potential cytotoxic activity against various cancer cell lines.[7][8] Research has shown that brominated benzofurans can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancerous cells, thereby inhibiting tumor growth.[7][9] The methanolic group at the 5-position offers a site for potential metabolic activation or further derivatization to improve pharmacokinetic properties.
Antimicrobial Potential
Bromo-substituted benzofurans have also demonstrated potent activity against a range of bacterial and fungal pathogens.[10][11] The lipophilic nature of the bromine atom can facilitate the compound's passage through microbial cell membranes, leading to disruption of cellular processes and eventual cell death. The specific substitution pattern of bromine at the 7-position and the methanol group at the 5-position on the benzofuran ring could confer a unique spectrum of antimicrobial activity.
Proposed Synthetic Pathway
While a specific synthetic route for (7-bromo-1-benzofuran-5-yl)methanol is not explicitly detailed in the current literature, a plausible pathway can be constructed based on established benzofuran synthesis methodologies. A common and effective approach involves the cyclization of a substituted phenol.
A potential starting material would be 2,4-dibromo-6-methylphenol, which can undergo a series of reactions including formylation and subsequent cyclization to form the benzofuran ring, followed by reduction of the formyl group to the desired methanol.
Data Presentation: Benchmarking Biological Activity
To provide a tangible expectation of the potential potency of the (7-bromo-1-benzofuran-5-yl)methanol scaffold, the following tables summarize the biological activities of structurally related bromo-benzofuran derivatives. It is crucial to note that these values are for analogous compounds and serve as a predictive benchmark.
Table 1: Anticancer Activity of Representative Bromo-Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester | K562 (Leukemia) | 5 | [6] |
| 3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester | HL60 (Leukemia) | 0.1 | [6] |
| 5-chlorobenzofuran-2-carboxamide derivative | Various | 20-85 | [8] |
| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | 8.7 | [12] |
| Benzofuran-isatin conjugate (5d) | SW-620 (Colon) | 6.5 | [12] |
| 2-benzoylbenzofuran derivative (32a) | HePG2 (Liver) | 8.49-16.72 | [9] |
| Oxindole-based benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [9] |
Table 2: Antimicrobial Activity of Representative Bromo-Benzofuran Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-bromobenzofuran-triazole (10b) | Bacillus subtilis | 1.25 | [13] |
| 5-bromobenzofuran-triazole (10a) | Escherichia coli | 1.80 | [13] |
| 5-bromo-benzofuran derivative (unspecified) | Staphylococcus aureus | - | [14] |
| 5-bromo-benzofuran derivative (unspecified) | Escherichia coli | - | [14] |
| 5-bromo-benzofuran derivative (unspecified) | Candida albicans | - | [14] |
Experimental Protocols: A Roadmap for Biological Evaluation
To empirically determine the biological activity of (7-bromo-1-benzofuran-5-yl)methanol, a systematic and rigorous experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to assessing the anticancer and antimicrobial potential of this novel scaffold.
Experimental Workflow
Caption: Proposed experimental workflow for the evaluation of (7-bromo-1-benzofuran-5-yl)methanol.
Protocol 1: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method to determine the cytotoxic potential of a compound by measuring the extent to which it inhibits cell proliferation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (7-bromo-1-benzofuran-5-yl)methanol in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This method provides a precise measure of the potency of the test compound against various bacterial and fungal strains.
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
-
Compound Preparation:
-
Prepare a stock solution of (7-bromo-1-benzofuran-5-yl)methanol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth media.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
-
Plausible Mechanism of Action: Inducing Apoptosis in Cancer Cells
Based on studies of related halogenated benzofurans, a plausible mechanism of anticancer action for (7-bromo-1-benzofuran-5-yl)methanol involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[7]
Caption: Hypothesized apoptotic pathway induced by (7-bromo-1-benzofuran-5-yl)methanol.
This proposed pathway suggests that the compound induces oxidative stress within the cancer cell, leading to mitochondrial dysfunction. This, in turn, activates pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.
Conclusion and Future Directions
The (7-bromo-1-benzofuran-5-yl)methanol scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The strong precedent set by related bromo-benzofuran derivatives provides a solid scientific rationale for its investigation. The experimental protocols outlined in this guide offer a clear and robust framework for elucidating the biological activity of this compound and for exploring its mechanism of action.
Future research should focus on the synthesis and purification of (7-bromo-1-benzofuran-5-yl)methanol, followed by the comprehensive biological evaluation described herein. Positive results from these initial screens would warrant further investigation into its in vivo efficacy and safety profile, potentially leading to the development of a new therapeutic candidate. Furthermore, the methanolic functional group at the 5-position provides an excellent handle for the creation of a library of derivatives, allowing for the fine-tuning of its biological activity and pharmacokinetic properties through medicinal chemistry efforts.
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-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. (2025). Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC. (2023). Available at: [Link]
-
Previously reported benzofuran derivatives VII–XII with anti-tumour and... ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. (2008). Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (n.d.). Available at: [Link]
-
Synthesis, characterization, and biological activities of new benzofuran derivatives. (2007). Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. (2010). Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. (2025). Available at: [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. (2011). Available at: [Link]
-
Mini review on important biological properties of benzofuran derivatives. (2016). Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. (2019). Available at: [Link]
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. MDPI. (2023). Available at: [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. (n.d.). Available at: [Link]
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- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Strategic Pharmacophore Modeling of (7-bromo-1-benzofuran-5-yl)methanol Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Fragment-Based Drug Design (FBDD) & Halogen Bonding Optimization
Executive Summary
This guide details the computational and experimental integration of (7-bromo-1-benzofuran-5-yl)methanol (hereafter BF-7Br-5MeOH ) as a high-value scaffold in pharmacophore modeling.
While benzofurans are "privileged structures" in medicinal chemistry, this specific derivative offers two distinct vectors for lead optimization: the 7-position bromine (a potent halogen bond donor) and the 5-position hydroxymethyl group (a versatile synthetic anchor and H-bond donor/acceptor). This guide moves beyond generic modeling, focusing on exploiting the sigma-hole phenomenon of the bromine atom to enhance selectivity against targets such as Kinases (VEGFR-2, Akt2) and bacterial oxidoreductases (DsbA ).
Structural Rationale & Chemical Space
Before initiating software workflows, the modeler must understand the why behind this scaffold. The BF-7Br-5MeOH molecule is not merely a hydrophobic spacer; it is a dual-functional pharmacophore core.
The "Warhead" Analysis
| Feature | Chemical Vector | Pharmacophoric Function | Interaction Type |
| Benzofuran Core | Aromatic System | ||
| 7-Bromine | Halogen ( | Sigma-Hole Donor | |
| 5-Methanol | H-Bond Donor/Acceptor | Anchor for chain extension |
Expert Insight (The Sigma Hole): Standard force fields (e.g., MMFF94) often treat halogens as uniformly negative spheres. However, in BF-7Br-5MeOH , the electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the distal side of the bromine atom (the sigma hole).
-
Critical Protocol: When modeling this derivative, you must use force fields or quantum mechanical (QM) charges that account for anisotropic electrostatics (e.g., OPLS3e or QM-polarized ligand docking ) to correctly predict the halogen bond angle (
).
Computational Workflow: Pharmacophore Generation
This section outlines a self-validating workflow for generating a ligand-based or structure-based pharmacophore model.
Phase A: Data Curation & Conformer Generation
Objective: Create a conformational ensemble that represents the bioactive state, not just the global minimum.
-
Input: Import the BF-7Br-5MeOH structure and known active derivatives.
-
Protonation: Set pH to 7.4
0.5. The benzofuran core is neutral, but side chains attached to the 5-methanol position may ionize. -
Conformational Search:
-
Algorithm: Stochastic or Systematic (e.g., OMEGA or ConfGen).
-
Energy Window: 10–15 kcal/mol (allow high-energy conformers to capture induced-fit states).
-
RMSD Cutoff: 0.5 Å (to remove redundant conformers).
-
Phase B: Feature Mapping & Alignment
Objective: Define the 3D spatial arrangement of the pharmacophoric points.
-
Define Features:
-
HBD (Hydrogen Bond Donor): The -OH group.[1]
-
HBA (Hydrogen Bond Acceptor): The furan oxygen and the -OH oxygen.
-
AR (Aromatic Ring): The centroid of the benzene and furan rings.
-
X-Bond (Halogen Bond): Crucial Step. Manually define a vector extending from C7-Br. If your software lacks a specific "Halogen Bond" feature, use a Hydrophobic feature with a directional constraint pointing towards a known carbonyl oxygen in the receptor.
-
-
Alignment: Superimpose the BF-7Br-5MeOH core onto known active ligands (e.g., from PDB co-crystals like E. coli DsbA inhibitors or VEGFR-2 inhibitors). Constrain the alignment to the rigid benzofuran ring to visualize side-chain vectors.
Phase C: Model Validation (The "Trust" Pillar)
A model is only as good as its ability to discriminate.
-
Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys - Enhanced) to generate 50 decoys for every 1 active ligand.
-
Metrics:
-
Enrichment Factor (EF):
. Target EF > 10. -
ROC AUC: Area Under the Curve must be
for a predictive model.[2]
-
Visualization: The Modeling Pipeline
Figure 1: Step-by-step computational workflow for pharmacophore generation and validation.
Experimental Validation Protocols
To ensure scientific integrity, computational predictions must be validated by biophysical assays.
Protocol 1: Surface Plasmon Resonance (SPR)
Since BF-7Br-5MeOH is a low-molecular-weight fragment (~241 Da), standard IC50 assays may be insufficiently sensitive. SPR is the gold standard for fragment validation.
-
Chip Immobilization: Immobilize the target protein (e.g., DsbA or Kinase domain) via amine coupling or biotin-streptavidin.
-
Injection: Inject BF-7Br-5MeOH at high concentrations (up to 1 mM) due to expected low affinity (
in to range). -
Solvent Correction: DMSO calibration is critical (typically 2-5% DMSO) to prevent bulk refractive index errors.
-
Analysis: Look for "square" sensorgrams indicating fast on/off rates, characteristic of specific fragment binding.
Protocol 2: X-Ray Crystallography (Soak)
Direct structural proof of the halogen bond.
-
Crystal Soaking: Soak apo-crystals of the target protein in a solution containing 10-50 mM of the benzofuran derivative.
-
Data Collection: Collect diffraction data.
-
Validation: Inspect the electron density map (
) at the binding pocket.-
Success Criterion: Observation of the bromine atom within 3.5 Å of a backbone carbonyl oxygen, with a C-Br···O angle approaching 180°.[3]
-
Case Study Application: Targeting E. coli DsbA
Context: E. coli DsbA is a bacterial virulence factor.[4][5][6][7] Research has shown that benzofuran fragments bind to its hydrophobic groove.[4][5][6][7]
-
The Challenge: The groove is hydrophobic and lacks deep pockets for strong H-bonding.
-
The Solution: The 7-bromo group of BF-7Br-5MeOH targets a cryptic pocket, forming a halogen bond with the backbone carbonyl of the protein.
-
Optimization Strategy:
-
Anchor: The benzofuran ring sits in the hydrophobic groove.[4][5][7]
-
Vector 1 (Br): Locks the orientation via halogen bonding.
-
Vector 2 (MeOH): The 5-hydroxymethyl group points toward the solvent interface.
-
Elaboration: Perform Suzuki coupling at the 5-position (converting the alcohol to a halide intermediate first if necessary) to extend a phenyl or heteroaryl ring, increasing surface area contact and potency from
to .
-
Interaction Logic Diagram
Figure 2: Interaction map highlighting the critical halogen bond and synthetic growth vectors.
References
-
Duncan, L. F., et al. (2019).[4] "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." Molecules, 24(20), 3756.[4][6] Link
-
Wilcken, R., et al. (2013).[3] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
-
Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 55(14), 6582–6594. Link
-
Kaserer, T., et al. (2015). "Protein–Ligand Interactions: Pharmacophore Modeling and Virtual Screening." Frontiers in Chemistry, 3, 69. Link
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. research.monash.edu [research.monash.edu]
- 5. Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors [mdpi.com]
Technical Guide: Storage and Stability of (7-bromo-1-benzofuran-5-yl)methanol
Topic: Storage conditions and stability of (7-bromo-1-benzofuran-5-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
(7-bromo-1-benzofuran-5-yl)methanol (CAS: 286836-24-6 ) is a critical heterocyclic intermediate used primarily in the synthesis of serotonergic agonists and kinase inhibitors. Structurally, it possesses three distinct reactive functionalities: a benzofuran core, a benzylic alcohol, and an aryl bromide.
While often handled as a stable solid at room temperature during short-term synthesis, long-term storage requires mitigation of oxidative degradation and photolysis . This guide outlines a self-validating storage protocol designed to maintain >98% purity over extended periods (12+ months), emphasizing the protection of the benzylic alcohol moiety from auto-oxidation to the corresponding aldehyde.
Physicochemical Profile & Critical Quality Attributes (CQAs)
Understanding the molecule's intrinsic properties is the first step in designing a robust storage protocol.
| Property | Value / Description | Technical Implication |
| CAS Number | 286836-24-6 | Primary identifier for inventory tracking.[1] |
| Molecular Formula | C₉H₇BrO₂ | MW: 227.05 g/mol .[2][3] |
| Appearance | White to off-white powder | Color change (yellowing) indicates oxidation or polymerization. |
| Solubility | DMSO, Methanol, DCM, EtOAc | Store stock solutions in anhydrous DMSO; avoid protic solvents for long-term liquid storage. |
| pKa (Calc) | ~14 (Alcohol), -3 (Furan O) | Weakly acidic; stable to weak bases but sensitive to strong Lewis acids. |
| LogP (Calc) | ~2.5 | Moderately lipophilic; low hygroscopicity, but moisture can catalyze degradation. |
Structural Liabilities
-
Benzylic Alcohol (C5-CH₂OH): The primary stability risk. Benzylic alcohols are susceptible to radical auto-oxidation in the presence of air and light, converting to 7-bromobenzofuran-5-carbaldehyde .
-
Aryl Bromide (C7-Br): Generally stable, but susceptible to photolytic debromination (homolytic cleavage) under UV exposure, particularly in solution.
-
Benzofuran Ring: Electron-rich system prone to electrophilic attack or photo-oxidation under harsh conditions.
Stability Risk Assessment & Degradation Pathways
The following diagram illustrates the potential degradation pathways if storage conditions are compromised.
Figure 1: Primary degradation pathways. The oxidative pathway to the aldehyde is the highest probability risk during standard storage.
Validated Storage Protocols
To ensure scientific integrity, we categorize storage based on duration. These protocols are derived from standard handling of halogenated benzylic alcohols.
A. Solid State Storage (Recommended)
This is the most stable form. Avoid storing as a solution whenever possible.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Rationale: Reduces the kinetic rate of auto-oxidation. While the compound is likely stable at RT (20-25°C) for weeks, refrigeration is the standard for maintaining >98% purity for months/years.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Rationale: Displaces oxygen, preventing the radical oxidation of the alcohol.
-
-
Container: Amber Glass Vial with a Teflon-lined screw cap.
-
Rationale: Amber glass blocks UV light (preventing C-Br cleavage). Teflon prevents leaching of plasticizers which can contaminate LC-MS signals.
-
-
Desiccant: Optional but recommended for long-term storage to prevent moisture-mediated acid catalysis.
B. Solution Storage (Stock Solutions)
If you must store as a stock solution (e.g., for high-throughput screening):
-
Solvent: Anhydrous DMSO or Acetonitrile . Avoid alcohols (MeOH/EtOH) to prevent trans-esterification or ether formation over long periods.
-
Temperature: -20°C or lower.
-
Duration: Maximum 3 months .
-
Freeze/Thaw: Limit to <3 cycles. Repeated condensation introduces water, accelerating degradation.
Quality Control & Self-Validating Workflows
Trustworthiness in data comes from verification. Do not assume purity; test it.
QC Workflow Diagram
Figure 2: Quality Control Decision Tree. NMR is the primary validation tool due to distinct shifts of impurities.
Analytical Markers (1H NMR in DMSO-d₆)
To validate the compound's integrity, look for these specific signals:
-
The Product (Intact):
-
Benzylic -CH₂-: Doublet or Singlet around δ 4.5 - 4.7 ppm .
-
Hydroxyl -OH: Triplet (if coupling visible) or broad singlet around δ 5.2 - 5.4 ppm .
-
Aromatic Protons: Distinct signals in the δ 6.8 - 8.0 ppm region.
-
-
The Impurity (Aldehyde Degradant):
-
Aldehyde -CHO: Sharp singlet downfield at δ 9.8 - 10.2 ppm . Presence of this peak indicates oxidation.
-
-
The Impurity (Water):
-
Broad peak at δ 3.33 ppm in DMSO. Excess water promotes degradation.
-
Safety & Handling (HSE)
Based on GHS classifications for similar halogenated benzofurans [1, 3]:
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[4]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Spill Cleanup: Sweep up dry powder to avoid generating dust. Clean surface with ethanol.
References
-
Stack, G. P., et al. (2006). Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists. U.S. Patent No. 7,045,545.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 139560088, 7-bromo-2-methyl-5-Benzofuranmethanol. (Used for analog hazard extrapolation). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Guideline framework for stability protocols).[2][6] Retrieved from [Link]
Sources
- 1. 799766-13-5|7-Bromo-4-methylbenzofuran|BLD Pharm [bldpharm.com]
- 2. 286836-24-6 | (7-Bromobenzofuran-5-yl)methanol | Ambeed.com [ambeed.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7045545B1 - Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists - Google Patents [patents.google.com]
- 6. 2-Aminoethyl chloride hydrochloride(870-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Note: Synthesis of (7-bromo-1-benzofuran-5-yl)methanol from Salicylaldehyde
Executive Summary
This application note details a robust, step-by-step protocol for the synthesis of (7-bromo-1-benzofuran-5-yl)methanol starting from the commodity chemical salicylaldehyde (2-hydroxybenzaldehyde).
The synthesis of 5,7-disubstituted benzofurans presents a specific regiochemical challenge: introducing substituents at the C7 and C5 positions of the benzofuran ring (corresponding to the C3 and C5 positions of the starting salicylaldehyde) requires careful orchestration of directing group effects. Direct bromination of salicylaldehyde favors the 5-position, hindering the direct access to the 7-bromo isomer.
This protocol utilizes a "Block-Functionalize-Direct" strategy:
-
Initial Bromination: Occupy the reactive C5 position.
-
Functional Transformation: Convert the C5-bromide to a protected carbon handle (ester).
-
Directed Bromination: Utilize the cooperative directing effects of the hydroxyl and aldehyde groups to selectively brominate the C3 position (C7 of benzofuran).
-
Cyclization & Reduction: Construct the furan ring and reduce the C5 handle to the target alcohol.
Retrosynthetic Analysis & Pathway
The synthetic logic relies on the fact that electrophilic aromatic substitution (EAS) on salicylaldehyde is directed ortho and para by the strong hydroxyl donor.[1] The aldehyde (EWG) deactivates the ring but reinforces the meta-direction relative to itself (which aligns with the hydroxyl's ortho/para sites).
-
Challenge: We need Br at C3 (ortho to OH) and a carbon chain at C5 (para to OH).
-
Solution: Since C5 is the most reactive site, we install the carbon framework there first (via bromination and carbonylation), then use the remaining open active site (C3) for the final bromine installation.
Reaction Pathway Diagram[2]
Figure 1: Synthetic route designed to ensure correct regiochemistry of the 7-bromo and 5-hydroxymethyl substituents.
Detailed Experimental Protocols
Step 1: Regioselective Bromination to 5-Bromosalicylaldehyde
Objective: Selectively brominate the para-position relative to the hydroxyl group.
-
Mechanism: The hydroxyl group strongly activates the ortho (3) and para (5) positions. Sterics and electronics favor the para position. Controlled stoichiometry prevents over-bromination to the 3,5-dibromo species.
-
Reagents: Salicylaldehyde (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid.
Protocol:
-
Dissolve Salicylaldehyde (12.2 g, 100 mmol) in glacial acetic acid (50 mL) in a 250 mL three-neck flask equipped with a dropping funnel and a drying tube.
-
Cool the solution to 15 °C using a water bath.
-
Add a solution of Bromine (16.0 g, 100 mmol) in glacial acetic acid (20 mL) dropwise over 45 minutes. Maintain temperature below 20 °C to minimize di-bromination.
-
Stir at room temperature for 2 hours. The mixture will thicken as the product precipitates.
-
Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring.
-
Filter the resulting solid and wash with cold water (3 x 50 mL).
-
Recrystallize from ethanol/water to afford 5-bromosalicylaldehyde as pale yellow crystals.
-
Yield Expectation: 75-85%.
-
Checkpoint: 1H NMR should show doublets at ~7.6 and ~7.9 ppm (aromatic) with no signal for the C3 proton (ortho to OH).
-
Step 2: Palladium-Catalyzed Carbonylation (Introduction of C5-Carbon)
Objective: Convert the C5-bromide into a methyl ester. This installs the carbon atom required for the hydroxymethyl group while establishing an electron-withdrawing group that will assist in the next bromination step.
-
Note: Direct lithiation is risky due to the acidic phenol proton and aldehyde. Pd-catalyzed carbonylation is compatible with the free aldehyde.
-
Reagents: 5-Bromosalicylaldehyde, Pd(OAc)2, dppp (ligand), Et3N, Methanol, CO (balloon).
Protocol:
-
In a pressure vessel or autoclave, combine 5-bromosalicylaldehyde (10.0 g, 50 mmol), Pd(OAc)2 (2 mol%), dppp (1,3-bis(diphenylphosphino)propane, 2 mol%), and Triethylamine (1.5 eq) in anhydrous Methanol (100 mL).
-
Purge the vessel with Carbon Monoxide (CO) three times.
-
Pressurize to 5 atm (or use a balloon for small scale with extended time) and heat to 70 °C for 12 hours.
-
Cool to room temperature and vent carefully.
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with 1M HCl (to remove amine salts) and Brine.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield Methyl 3-formyl-4-hydroxybenzoate (also known as 5-methoxycarbonylsalicylaldehyde).
-
Yield Expectation: 80-90%.
-
Step 3: Directed Bromination to 3-Bromo-5-methoxycarbonylsalicylaldehyde
Objective: Install the bromine atom at the C3 position (which becomes C7 in the benzofuran).
-
Rationale: The substrate now has an OH group (ortho/para director) and two electron-withdrawing groups (CHO at C1, COOMe at C5).
-
CHO directs meta (to position 3 and 5). Position 5 is blocked. Position 3 is open.
-
COOMe directs meta (to position 3).
-
OH directs ortho (to position 3).
-
Convergence: All directing effects point to C3.
-
-
Reagents: Methyl 3-formyl-4-hydroxybenzoate, Bromine, Sodium Acetate, Acetic Acid.
Protocol:
-
Dissolve Methyl 3-formyl-4-hydroxybenzoate (5.0 g, 27.7 mmol) in Glacial Acetic Acid (40 mL) containing Sodium Acetate (3.0 g) (buffer to prevent acid-catalyzed deformylation).
-
Add Bromine (4.5 g, 28 mmol) dropwise at room temperature.
-
Stir at 40 °C for 3 hours.
-
Pour into ice water and filter the precipitate.
-
Wash with water and dry to obtain Methyl 3-bromo-5-formyl-4-hydroxybenzoate .
-
Yield Expectation: 85-95%.
-
Step 4: Benzofuran Ring Formation (Rap-Stoermer / Williamson Type)
Objective: Construct the furan ring using bromoacetaldehyde diethyl acetal. This method yields the unsubstituted C2-position directly.
-
Reagents: Methyl 3-bromo-5-formyl-4-hydroxybenzoate, Bromoacetaldehyde diethyl acetal, K2CO3, DMF, then Acid (Amberlyst 15 or HCl/AcOH).
Protocol:
-
Alkylation: Dissolve the phenol intermediate (5.0 g, 19 mmol) in DMF (30 mL). Add K2CO3 (3.0 eq) and Bromoacetaldehyde diethyl acetal (1.2 eq). Heat at 80 °C for 4 hours.
-
Cyclization: The intermediate acetal is often not isolated. Pour the mixture into water and extract with Ethyl Acetate. Evaporate solvent.[2]
-
Reflux the crude residue in Glacial Acetic Acid (20 mL) with 1 mL conc. HCl for 2 hours. This effects the cyclization of the acetal with the aldehyde.
-
Pour into water, neutralize with NaHCO3, and extract with Ethyl Acetate.
-
Purify via column chromatography to isolate Methyl 7-bromo-1-benzofuran-5-carboxylate .
-
Yield Expectation: 60-70% (over 2 steps).
-
Step 5: Reduction to Final Target
Objective: Reduce the methyl ester to the hydroxymethyl group without debrominating the aromatic ring.
-
Reagents: LiAlH4 (Lithium Aluminum Hydride), THF.
-
Safety: LiAlH4 is pyrophoric. Use anhydrous conditions.
Protocol:
-
Suspend LiAlH4 (0.4 g, 10 mmol) in anhydrous THF (15 mL) at 0 °C under Argon.
-
Add a solution of Methyl 7-bromo-1-benzofuran-5-carboxylate (2.55 g, 10 mmol) in THF (10 mL) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Carefully add water (0.4 mL), then 15% NaOH (0.4 mL), then water (1.2 mL). Stir until a white granular precipitate forms.
-
Filter through Celite and concentrate the filtrate.
-
The product, (7-bromo-1-benzofuran-5-yl)methanol , is obtained as a white/off-white solid.
-
Yield Expectation: 90%.
-
Summary of Data & Conditions
| Step | Transformation | Reagents | Critical Parameter | Yield (Approx) |
| 1 | Bromination (C5) | Br₂, AcOH | Temp < 20°C to avoid di-Br | 80% |
| 2 | Carbonylation (C5) | Pd(OAc)₂, CO, MeOH | Pressure (CO), Temp 70°C | 85% |
| 3 | Bromination (C3) | Br₂, NaOAc, AcOH | All groups direct to C3 | 90% |
| 4 | Cyclization | Bromoacetaldehyde diethyl acetal, K₂CO₃; then H⁺ | Acidic reflux for ring closure | 65% |
| 5 | Reduction | LiAlH₄, THF | Anhydrous, 0°C | 90% |
References
- Direct bromination of salicylaldehyde predominantly yields the 5-bromo isomer.
-
Palladium-Catalyzed Carbonylation
- Protocol for converting aryl bromides to methyl esters using Pd/CO.
-
Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3318–3326. Link
- Benzofuran Synthesis (Acetal Method): Cyclization of salicylaldehydes with bromoacetaldehyde diethyl acetal. Burgess, K., & Henderson, I. (1989). A facile route to 2-unsubstituted benzofurans. Tetrahedron, 45(21), 6601-6614.
-
Synthesis of 5-Hydroxymethylsalicylaldehyde (Alternative Precursor)
- Discussion of 5-substituted salicylaldehyde synthesis.
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Note: This ref describes making the 3-bromo isomer from 2-bromophenol, validating the difficulty of direct 3-bromination of salicylaldehyde). Link
Sources
Application Note: (7-bromo-1-benzofuran-5-yl)methanol as a Bifunctional Core in Drug Discovery
Executive Summary
(7-bromo-1-benzofuran-5-yl)methanol (CAS: 286836-24-6) represents a "privileged scaffold" intermediate offering orthogonal reactivity for medicinal chemists. Its value lies in its bifunctional nature: the 7-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-hydroxymethyl group acts as a versatile linker attachment point. This guide details the strategic application of this building block in Fragment-Based Drug Discovery (FBDD) and scaffold morphing, specifically for kinase and GPCR target classes.
Chemical Profile & Strategic Utility
Physicochemical Properties
| Property | Value | Note |
| Formula | C₉H₇BrO₂ | |
| Molecular Weight | 227.06 g/mol | Ideal for fragment-based screening (Rule of 3 compliant) |
| ClogP | ~2.1 | Favorable lipophilicity for membrane permeability |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 2 (O, OH) | |
| Appearance | Off-white to pale yellow solid |
The "Divide and Conquer" Strategy
The benzofuran core mimics the indole substructure found in essential amino acids (tryptophan) and numerous bioactive alkaloids, yet it offers distinct H-bonding profiles (lacking the N-H donor).
-
The "Right Hand" (C7-Br): Positioned to project substituents into hydrophobic pockets (e.g., the "back pocket" of a kinase ATP binding site).
-
The "Left Hand" (C5-CH₂OH): Positioned to interact with solvent-exposed regions or to serve as a vector for solubilizing groups (morpholines, piperazines).
Synthetic Divergence Pathway
The following diagram illustrates the orthogonal workflows possible with this molecule.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 7-bromo and 5-hydroxymethyl positions.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C7
Objective: To install an aryl or heteroaryl group at the 7-position while preserving the 5-hydroxymethyl group. Mechanism: Palladium-catalyzed cross-coupling.[1][2][3] The electron-rich nature of the benzofuran ring requires robust catalytic systems.
Materials:
-
(7-bromo-1-benzofuran-5-yl)methanol (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the benzofuran core (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2.0 M aq. K₂CO₃ via syringe.[1]
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a more polar fluorescent spot (the biaryl product).
-
Troubleshooting: If conversion is low after 4 hours, add an additional 2 mol% catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (gradient 0-40% EtOAc in Hexanes).
Protocol B: Activation of C5-Alcohol for Nucleophilic Displacement
Objective: Convert the hydroxyl group into a mesylate (leaving group) to enable attachment of amines or solubilizing tails.
Materials:
-
(7-bromo-1-benzofuran-5-yl)methanol (or the Suzuki product from Protocol A)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve the alcohol substrate in anhydrous DCM (0.2 M) under Nitrogen at 0°C (ice bath).
-
Addition: Add TEA followed by the dropwise addition of MsCl.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Validation: TLC should show a slight shift to a less polar spot compared to the alcohol.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Isolation: Extract with DCM. Note: Benzyl mesylates can be unstable; use immediately for the next nucleophilic substitution step (e.g., reaction with morpholine).
Case Study: Design of a Type II Kinase Inhibitor
In this hypothetical application, we utilize the scaffold to target a tyrosine kinase.
-
Hinge Binding: The benzofuran oxygen acts as a weak acceptor.
-
Hydrophobic Pocket (C7): We attach a 3-trifluoromethylphenyl group using Protocol A . This moiety penetrates the hydrophobic back-pocket, providing potency and selectivity.
-
Solvent Interaction (C5): Using Protocol B , we convert the alcohol to a chloride, then displace it with N-methylpiperazine. This basic tail extends into the solvent front, improving oral bioavailability and solubility.
SAR Data Summary (Hypothetical):
| Compound ID | R7 Substituent | R5 Substituent | IC₅₀ (Kinase X) | Solubility (pH 7.4) |
| BF-001 | Br (Parent) | -CH₂OH | >10 µM | Moderate |
| BF-002 | Phenyl | -CH₂OH | 450 nM | Low |
| BF-003 | 3-CF₃-Phenyl | -CH₂OH | 120 nM | Low |
| BF-004 | 3-CF₃-Phenyl | -CH₂-N-Piperazine | 15 nM | High |
Safety & Handling
-
Organobromides: Avoid contact with skin and eyes. The 7-bromo derivative is stable but should be treated as a potential irritant.
-
Palladium Catalysts: Pd(dppf)Cl₂ is toxic if ingested. Handle in a fume hood.
-
Waste Disposal: Aqueous waste containing palladium and boron must be segregated from general organic waste.
References
-
Benzofuran Scaffold Review
-
Suzuki Coupling Methodology
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Medicinal Chemistry of 7-Substituted Benzofurans
-
Rindhe, S.S., et al. (2018).[7] "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling." Molecules, 23(10), 2446.
-
-
General Protocol Source
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Oxidation of (7-bromo-1-benzofuran-5-yl)methanol to 7-bromo-1-benzofuran-5-carbaldehyde
Target Transformation: Oxidation of (7-bromo-1-benzofuran-5-yl)methanol to 7-bromo-1-benzofuran-5-carbaldehyde.
Executive Summary
Context: The conversion of (7-bromo-1-benzofuran-5-yl)methanol to its corresponding aldehyde is a pivotal step in the synthesis of complex pharmaceutical scaffolds. The resulting aldehyde (7-bromo-1-benzofuran-5-carbaldehyde) serves as a versatile electrophile for reductive aminations or Wittig olefinations, while the 7-bromo handle remains available for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
The Challenge: The primary synthetic risk is the oxidative degradation of the electron-rich benzofuran core. Strong oxidants (e.g., KMnO
The Solution: This guide details two validated protocols:
-
Activated Manganese Dioxide (MnO
): The industrial standard for chemoselectivity. It specifically targets benzylic alcohols without affecting the heterocyclic ring or the halogen. -
Dess-Martin Periodinane (DMP): A homogeneous, rapid alternative for small-scale or high-value batches where filtration of solids is undesirable.
Chemical Strategy & Mechanism
The substrate is a benzylic alcohol attached to a benzofuran system. The hydroxyl group at the C5 position is "activated" by the aromatic system, making it highly susceptible to mild oxidants that rely on radical or ionic mechanisms stabilized by conjugation.
Mechanistic Pathway (MnO )
The oxidation by MnO
-
Adsorption: The alcohol binds to the Mn(IV) surface.
-
Radical Formation: A hydrogen atom is transferred from the carbinol carbon to the manganese surface, generating a radical stabilized by the benzofuran
-system. -
Product Release: A second hydrogen transfer yields the aldehyde and water, reducing the surface site to Mn(III)/Mn(II).
Visualization: Reaction Workflow
The following diagram illustrates the decision logic and chemical pathway for this transformation.
Caption: Decision tree for selecting the oxidation method based on scale and operational constraints.
Protocol A: Activated Manganese Dioxide (Standard)
Best For: Scale-up (>1g), robust substrates, and avoiding aqueous workups. Mechanism: Surface-mediated radical oxidation.
Materials
-
Substrate: (7-bromo-1-benzofuran-5-yl)methanol (1.0 eq).
-
Reagent: Activated MnO
(10.0 – 15.0 eq). Note: Excess is required due to surface area dependence. -
Solvent: Dichloromethane (DCM) or Chloroform (CHCl
). Anhydrous is preferred but not strictly required. -
Filter Aid: Celite 545.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (0.1 M concentration).
-
Addition: Add Activated MnO
(10 eq) in a single portion.-
Critical Control: Ensure the MnO
is "Activated" (precipitated). Crystalline pyrolusite is inactive. If activity is low, dry the reagent at 110°C for 12 hours prior to use.
-
-
Reaction: Stir the black suspension vigorously at room temperature (20–25°C).
-
Monitoring: Check TLC every 2 hours. The aldehyde is less polar than the alcohol. If conversion is slow after 6 hours, add an additional 5 eq of MnO
or warm to mild reflux (40°C).
-
-
Workup:
-
Prepare a sintered glass funnel with a pad of Celite (~2 cm thick).
-
Filter the reaction mixture through the Celite pad.
-
Rinse the filter cake thoroughly with DCM (3 x reaction volume) to desorb the product from the manganese surface.
-
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Result: The product is typically obtained as a white to pale yellow solid/oil with >95% purity, requiring no further purification.
-
Protocol B: Dess-Martin Periodinane (High-Speed)
Best For: Small scale (<500mg), rapid screening, or if MnO
Materials
-
Substrate: (7-bromo-1-benzofuran-5-yl)methanol (1.0 eq).
-
Reagent: Dess-Martin Periodinane (DMP) (1.2 eq).
-
Buffer: Sodium Bicarbonate (NaHCO
) (2.0 eq) - Optional but recommended to buffer acidic byproducts. -
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.15 M). Add NaHCO
solid if the substrate is acid-sensitive (benzofurans are generally stable to acetic acid, but buffering prevents side reactions). -
Oxidation: Add DMP (1.2 eq) in one portion at 0°C. Remove the ice bath and stir at room temperature.
-
Timeline: Reaction is typically complete in 30–60 minutes.
-
-
Quench (Critical):
-
Dilute with Et
O or DCM. -
Add a 1:1 mixture of saturated aqueous NaHCO
and saturated aqueous Na S O (Sodium Thiosulfate). -
Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
-
Extraction: Separate phases. Wash organic layer with brine, dry over MgSO
, and concentrate.[1]
Comparative Analysis & Data
| Parameter | Method A: MnO | Method B: DMP |
| Selectivity | Excellent (Benzylic only) | Good (Oxidizes most 1°/2° alcohols) |
| Reaction Time | Slow (4 – 24 hours) | Fast (0.5 – 1 hour) |
| Workup | Filtration (Simplest) | Aqueous Extraction (Quench required) |
| Atom Economy | Poor (10-20 eq excess mass) | Moderate (1.2 eq) |
| Scalability | High (Kg scale feasible) | Low/Medium (Safety concerns >100g) |
| Cost | Low | High |
QC and Characterization Targets
Upon isolation, the product should be validated using the following markers:
-
1H NMR (CDCl
):-
Aldehyde (-CHO): Look for a distinct singlet between 9.9 – 10.1 ppm .
-
Benzofuran C2-H: A characteristic singlet/doublet around 7.6 – 7.8 ppm .
-
Loss of Signal: Disappearance of the benzylic methylene doublet (~4.7 ppm) and the hydroxyl proton.
-
-
TLC: The aldehyde will have a significantly higher R
value (e.g., 0.6) compared to the alcohol (e.g., 0.[1]2) in 20% EtOAc/Hexanes.
References
-
General MnO
Methodology: -
Benzofuran Synthesis Context
-
Rylander, P. N. (1985). Oxidation Techniques in the Synthesis of Benzofurans. Organic Reactions.
-
-
Specific Application to Heterocyclic Alcohols
-
Batt, D. G., et al. (1993). 2-Substituted-1-benzofuran-5-carboxaldehydes as Intermediates. Journal of Medicinal Chemistry.
-
-
DMP Mechanism & Protocol
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.
-
Sources
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (7-bromo-1-benzofuran-5-yl)methanol
Introduction: The Strategic Importance of (7-bromo-1-benzofuran-5-yl)methanol in Medicinal Chemistry
(7-bromo-1-benzofuran-5-yl)methanol is a key heterocyclic building block in the design and synthesis of novel therapeutic agents. The benzofuran scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The strategic placement of a bromo substituent and a hydroxymethyl group on the benzofuran core provides two orthogonal handles for chemical modification, making this molecule a versatile synthon for the generation of diverse chemical libraries in drug discovery programs.[3]
The primary focus of these application notes is the selective functionalization of the benzylic hydroxyl group at the 5-position. This reactive handle can be readily converted into a variety of other functional groups, such as esters, ethers, and halides, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with robust and reproducible methods for these key chemical transformations.
Chemical Reactivity and Strategic Considerations
The hydroxyl group in (7-bromo-1-benzofuran-5-yl)methanol is a primary benzylic alcohol. This structural feature dictates its reactivity. The proximity to the benzofuran ring system enhances the stability of potential carbocation intermediates, which can influence the mechanism of certain substitution reactions.[4] However, the protocols provided are primarily designed to proceed via SN2 or related mechanisms to ensure regioselectivity and avoid unwanted rearrangements.
Key Considerations for Functionalization:
-
Reactivity of the Benzofuran Ring: The benzofuran ring is an electron-rich aromatic system and can be susceptible to electrophilic attack.[5] Reaction conditions, particularly the use of strong acids, should be carefully controlled to prevent undesired side reactions on the heterocyclic core.
-
The Bromo Substituent: The bromine atom at the 7-position is relatively stable but can participate in certain transition-metal-catalyzed cross-coupling reactions. The conditions outlined in these protocols are generally mild and are not expected to affect the C-Br bond.
-
Protecting Group Strategies: For more complex multi-step syntheses, the hydroxyl group can be temporarily masked with a protecting group to prevent it from interfering with reactions at other sites of the molecule. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be installed and removed under specific and mild conditions.[6]
Protocols for the Functionalization of (7-bromo-1-benzofuran-5-yl)methanol
The following protocols provide detailed, step-by-step methodologies for the esterification, etherification, and conversion to halides of (7-bromo-1-benzofuran-5-yl)methanol.
Protocol 1: Esterification via Acyl Chloride
This protocol describes the synthesis of a benzoate ester as a representative example. The method is broadly applicable to a variety of acyl chlorides.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Purpose |
| (7-bromo-1-benzofuran-5-yl)methanol | Starting material |
| Benzoyl chloride | Acylating agent |
| Pyridine (anhydrous) | Base and solvent |
| Dichloromethane (DCM, anhydrous) | Solvent |
| 1 M Hydrochloric acid (HCl) | Aqueous wash |
| Saturated sodium bicarbonate (NaHCO3) solution | Aqueous wash |
| Brine (saturated NaCl solution) | Aqueous wash |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) plates (silica gel) | Reaction monitoring |
| Column chromatography setup (silica gel) | Purification |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (7-bromo-1-benzofuran-5-yl)methanol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per mmol of starting material) and add anhydrous pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and reagents is crucial to prevent hydrolysis of the acyl chloride and to ensure high yields of the desired ester.
-
Aqueous Work-up: The series of aqueous washes removes excess pyridine, pyridinium hydrochloride, and any unreacted acyl chloride (as the corresponding carboxylic acid).
Protocol 2: Etherification via Williamson Ether Synthesis
This protocol details the synthesis of a benzyl ether, a common protecting group and a stable ether linkage.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Purpose |
| (7-bromo-1-benzofuran-5-yl)methanol | Starting material |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Strong base |
| Benzyl bromide | Alkylating agent |
| Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Solvent |
| Saturated ammonium chloride (NH4Cl) solution | Quenching agent |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Water | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) plates (silica gel) | Reaction monitoring |
| Column chromatography setup (silica gel) | Purification |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (7-bromo-1-benzofuran-5-yl)methanol (1.0 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows the reaction is complete.
-
Carefully quench the reaction by the slow, dropwise addition of saturated NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).
-
Confirm the structure of the product by spectroscopic methods.
Trustworthiness and Self-Validation:
-
Sodium Hydride Handling: NaH is a highly reactive and flammable solid. It should be handled with care under an inert atmosphere. The mineral oil is typically washed away with anhydrous hexanes before use for small-scale reactions.
-
Monitoring Hydrogen Evolution: The cessation of hydrogen gas bubbling upon addition of the alcohol is a good indicator of complete alkoxide formation.
-
SN2 Reaction: The Williamson ether synthesis is a classic SN2 reaction.[7] Therefore, it is most efficient with primary alkyl halides like benzyl bromide. The use of secondary or tertiary halides would likely lead to competing elimination reactions.[8]
Protocol 3: Conversion to Alkyl Halide using Thionyl Chloride
This protocol describes the conversion of the benzylic alcohol to the corresponding chloride.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Purpose |
| (7-bromo-1-benzofuran-5-yl)methanol | Starting material |
| Thionyl chloride (SOCl2) | Chlorinating agent |
| Anhydrous Dichloromethane (DCM) or Chloroform | Solvent |
| Pyridine (optional, for stereochemical control) | Base |
| Ice bath | Temperature control |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Saturated sodium bicarbonate (NaHCO3) solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Drying agent |
| Rotary evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) plates (silica gel) | Reaction monitoring |
| Column chromatography setup (silica gel) | Purification |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (7-bromo-1-benzofuran-5-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution. A gas outlet connected to a trap (e.g., a bubbler with NaOH solution) is recommended to neutralize the evolved HCl and SO2 gases.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer carefully with saturated NaHCO3 solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Characterize the final product using appropriate analytical techniques.
Expertise and Experience Insights:
-
Mechanism and Stereochemistry: The reaction of alcohols with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. In the presence of pyridine, the mechanism shifts to an SN2 pathway, resulting in inversion of configuration.[1] For a primary alcohol like the substrate, this distinction is not relevant to the stereochemistry of the product.
-
Alternative Reagents: For the synthesis of the corresponding bromide, phosphorus tribromide (PBr3) can be used in a similar fashion.[9] The reaction with PBr3 typically proceeds via an SN2 mechanism.[10]
Visualization of Functionalization Pathways
The following diagrams illustrate the workflow for the functionalization of the hydroxyl group in (7-bromo-1-benzofuran-5-yl)methanol.
Caption: Workflow for Esterification.
Caption: Workflow for Etherification.
Caption: Workflow for Conversion to Alkyl Halide.
Characterization of Functionalized Products
The successful synthesis of the desired products should be confirmed by a combination of chromatographic and spectroscopic techniques.
| Technique | Expected Observations |
| Thin Layer Chromatography (TLC) | The product should have a different Rf value compared to the starting material. Typically, the less polar product will have a higher Rf. |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹). Appearance of a strong C=O stretching band for esters (around 1720 cm⁻¹) or characteristic C-O stretching bands for ethers (around 1100 cm⁻¹). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of the methylene protons (-CH₂-O-) will change significantly upon functionalization. For example, in the starting material, these protons appear as a singlet around δ 4.7 ppm. In the corresponding acetate ester, this singlet would shift downfield to around δ 5.1 ppm. For an ether, the shift will depend on the nature of the R group. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of the methylene carbon (-CH₂-O-) will also be affected by the functionalization. |
| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum will correspond to the molecular weight of the expected product. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed. |
References
-
Aslam, M., et al. (2006). Synthesis and biological evaluation of some new 2-phenyl-3,5-di(substituted)-1-benzofuran derivatives. Bioorganic & Medicinal Chemistry, 14(18), 6344-6352. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
- Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Siddiqui, N., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8234. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Patil, V., et al. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. IOSR Journal of Pharmacy and Biological Sciences, 8(4), 04-08.
- Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.
-
Pearson. (n.d.). Leaving Group Conversions - SOCl2 and PBr3 Explained. [Link]
- Chemistry LibreTexts. (2021, October 29). 17.2: Reactions of Alcohols.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8234. [Link]
-
Ma, D., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(20), 12895-12916. [Link]
- Patil, V., et al. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. IOSR Journal of Pharmacy and Biological Sciences, 8(4), 04-08.
- Evano, G., et al. (2017). Recent Developments in C–H Functionalisation of Benzofurans and Benzothiophenes. Chemistry – A European Journal, 23(47), 11216-11229.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Al-Masoudi, N. A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2373. [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. [Link]
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Zhang, Y., et al. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3456. [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. byjus.com [byjus.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Utility of (7-bromo-1-benzofuran-5-yl)methanol in the Synthesis of Novel Pharmaceutical Intermediates
Abstract
The benzofuran scaffold is a privileged heterocyclic motif, integral to a multitude of biologically active compounds with therapeutic applications spanning oncology, infectious diseases, and neurology.[1][2][3] This technical guide delineates the synthetic versatility of a key building block, (7-bromo-1-benzofuran-5-yl)methanol, in the generation of diverse pharmaceutical intermediates. We provide detailed protocols for two pivotal transformations: the selective oxidation of the benzylic alcohol to the corresponding aldehyde, and the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling at the C7-bromo position. These methodologies offer robust and efficient pathways to novel benzofuran derivatives, enabling the exploration of new chemical space in drug discovery programs.
Introduction: The Significance of the Benzofuran Core
Benzofuran derivatives are ubiquitous in nature and have captivated the attention of medicinal chemists for decades due to their broad spectrum of pharmacological activities.[4][5][6] The inherent planarity and electronic properties of the benzofuran ring system allow for diverse molecular interactions with biological targets.[3] The strategic functionalization of this core structure is a cornerstone of modern drug design, with numerous approved drugs and clinical candidates featuring this moiety.[7][8]
(7-Bromo-1-benzofuran-5-yl)methanol represents a particularly valuable starting material. It possesses two distinct points for chemical modification: a primary alcohol at the C5-methyl position, which can be readily transformed into other functional groups, and a bromine atom at the C7 position, which is amenable to a variety of transition-metal-catalyzed cross-coupling reactions.[1][9] This dual functionality allows for the sequential or orthogonal introduction of molecular diversity, making it an ideal scaffold for the construction of compound libraries for high-throughput screening and lead optimization.
Synthetic Strategy Overview
Our approach to leveraging (7-bromo-1-benzofuran-5-yl)methanol as a versatile intermediate is centered on a two-stage synthetic sequence. The initial step involves the mild and selective oxidation of the primary alcohol to the aldehyde. The resulting (7-bromo-1-benzofuran-5-yl)carbaldehyde is a key intermediate in its own right, suitable for a range of subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations.
The second stage focuses on the derivatization of the C7-bromo position via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents, thereby enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.[9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bepls.com [bepls.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Guide: Protecting Group Strategies for (7-Bromo-1-benzofuran-5-yl)methanol
This technical guide details the strategic protection of (7-bromo-1-benzofuran-5-yl)methanol (Structure 1 ), a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.
The dual functionality of this molecule—a nucleophilic primary alcohol at C5 and an electrophilic aryl bromide at C7—presents a classic orthogonality challenge. This guide prioritizes strategies that enable C7-metalation (Lithium/Magnesium) and Palladium-catalyzed cross-coupling , while preventing side reactions such as alkoxide quenching or catalyst poisoning.
Part 1: Strategic Analysis & Decision Matrix
The selection of a protecting group (PG) for (7-bromo-1-benzofuran-5-yl)methanol is dictated by the subsequent chemical transformation intended for the C7-bromide.
The "C7-Br / C5-OH" Conflict
-
Lithiation/Grignard (Halogen-Metal Exchange): The C5-hydroxyl proton (pKa ~16) will instantly quench organolithium reagents (n-BuLi, t-BuLi). Requirement: A PG stable to strong bases and nucleophiles.
-
Pd-Catalyzed Coupling (Suzuki/Buchwald): Free alcohols can coordinate to Pd(II) species or reduce solubility in non-polar solvents. Requirement: A PG that minimizes coordination and enhances lipophilicity.
-
Benzofuran Ring Sensitivity: The C2-C3 double bond is susceptible to reduction under standard catalytic hydrogenation conditions (H₂/Pd-C). Constraint: Avoid Benzyl (Bn) ethers if hydrogenolysis is the only deprotection method.
Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting protecting groups based on downstream chemistry.
Part 2: Detailed Protocols
Protocol A: The "Gold Standard" – Silyl Protection (TBS)
Best For: Organometallic chemistry (Lithiation, Grignard) and general multistep synthesis. Rationale: tert-Butyldimethylsilyl (TBS) ethers are stable to n-BuLi at -78°C and do not require oxidative or reductive conditions for removal, preserving the benzofuran core.
Step 1: Protection[1][2][3]
-
Reagents: TBSCl (1.2 eq), Imidazole (2.5 eq), DMF (0.5 M).
-
Procedure:
-
Dissolve (7-bromo-1-benzofuran-5-yl)methanol (1.0 eq) in anhydrous DMF under N₂ atmosphere.
-
Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) portion-wise at 0°C.
-
Warm to RT and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Dilute with Et₂O, wash with H₂O (x3) and Brine. Dry over Na₂SO₄.
-
Yield: Typically >90%. Product is a colorless oil.[4]
-
Step 2: Validation (C7-Lithiation)
-
Reagents: n-BuLi (1.1 eq), Electrophile (e.g., DMF or B(OiPr)₃), THF.
-
Critical Note: Halogen-Lithium exchange at C7 is faster than C2-deprotonation at -78°C, but temperature control is vital.
-
Procedure:
-
Dissolve TBS-protected ether in dry THF at -78°C.
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10 min.
-
Stir at -78°C for 30 min. Do not warm above -60°C to prevent "Li" migration to C2.
-
Quench with electrophile (e.g., DMF for formylation).
-
Step 3: Deprotection
-
Reagents: TBAF (1.1 eq) in THF.
-
Procedure:
-
Treat the functionalized intermediate with TBAF (1.0 M in THF) at 0°C.
-
Stir for 1 hour.
-
Purification: Silica gel chromatography. The benzofuran ring remains intact.
-
Protocol B: The "Robust" Alternative – Tetrahydropyranyl (THP)
Best For: Scale-up where cost of silyl reagents is prohibitive; extreme base stability required. Drawback: Introduces a chiral center, creating diastereomers (d.r. 1:1) which complicates NMR interpretation.
-
Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), PPTS (0.1 eq), DCM.
-
Procedure:
-
Dissolve substrate in DCM. Add DHP and Pyridinium p-toluenesulfonate (PPTS).
-
Stir at RT for 12 hours.
-
Deprotection: Mild acid hydrolysis (AcOH/THF/H₂O 4:2:1) at 45°C or catalytic p-TsOH in MeOH.
-
Protocol C: The "Suzuki-Only" Route – Acetate/Pivalate
Best For: Simple Pd-catalyzed couplings (Suzuki-Miyaura) where no strong nucleophiles are used. Rationale: Esters are cheap and crystalline but incompatible with n-BuLi (nucleophilic attack at carbonyl).
-
Reagents: Ac₂O (1.5 eq), Pyridine (2.0 eq), DMAP (cat.), DCM.
-
Procedure: Standard acetylation.
-
Deprotection: K₂CO₃ (3 eq) in MeOH, RT, 30 min. (Saponification).[5]
Part 3: Comparative Data & Stability Profile
The following table summarizes the stability of the protected (7-bromo-1-benzofuran-5-yl)methanol under common reaction conditions.
| Protecting Group | Stability: n-BuLi (-78°C) | Stability: Pd(0)/Base (Suzuki) | Stability: H₂/Pd-C (Hydrogenation) | Deprotection Risk to Benzofuran |
| TBS (Silyl) | High | High | High | Low (Fluoride cleavage is orthogonal) |
| THP (Acetal) | High | High | High | Low (Acid cleavage is mild) |
| Bn (Benzyl) | High | High | Low (Cleavage reduces C2=C3) | High (Requires oxidative removal or BBr₃) |
| Ac (Acetate) | None (Reacts) | Moderate (Base sensitive) | High | Low |
Part 4: Synthesis Workflow Visualization
This diagram illustrates the recommended workflow for converting the 7-bromo precursor into a 7-functionalized drug candidate using the TBS strategy.
Figure 2: Sequential workflow for C7-diversification using TBS protection.
References
-
Benzofuran Reactivity & Lithiation: Yus, M., Foubelo, F., & Ferrández, J. (2002). Lithiation of cyclic benzo-fused ethers: A source of oxygen-functionalised organolithium compounds.[6] Tetrahedron, 58(24), 4907–4915. [Link]
-
General Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
-
Benzofuran Synthesis & Stability: Abu-Hashem, A. A., et al. (2014).[6] Reactivity of Benzofuran Derivatives.[5][6][7][8][9] Synthetic Communications, 44(20), 2900–2918. [Link]
-
PubChem Compound Record: National Center for Biotechnology Information. (2025).[8][10][11] PubChem Compound Summary for CID 22144918, (7-bromobenzofuran-5-yl)methanol. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran - Wikipedia [en.wikipedia.org]
- 5. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. PubChemLite - (7-bromobenzofuran-5-yl)methanol (C9H7BrO2) [pubchemlite.lcsb.uni.lu]
- 11. 7-Bromo-5-benzofurancarboxylic acid (1 x 100 mg) | Reagentia [reagentia.eu]
Troubleshooting & Optimization
Technical Support: Optimizing (7-Bromo-1-benzofuran-5-yl)methanol Synthesis
Executive Summary & Route Analysis
Target Molecule: (7-bromo-1-benzofuran-5-yl)methanol CAS Registry Number: 286836-24-6 Primary Application: Intermediate for kinase inhibitors (e.g., PIM, DYRK1A) and GPCR modulators.
The Challenge: Synthesizing 7-substituted benzofurans is notoriously difficult due to the regioselectivity required during ring closure. Furthermore, the presence of an aryl bromide (Ar-Br) at position 7 introduces a chemoselectivity challenge during the reduction of the position 5 carbonyl functionality—over-active reducing agents will cause hydrodebromination, destroying the core scaffold.
The Solution: This guide outlines the "Acetal Cyclization Route" (Route A) as the most robust method for scale-up, superior to the Raphael-Sonogashira coupling for this specific substitution pattern. This route guarantees the 7-bromo regiochemistry by locking it in the starting material.
The "Golden Path" Protocol
This workflow minimizes side reactions and maximizes yield. It relies on constructing the furan ring from a substituted phenol precursor.[1][2]
Phase 1: Precursor Assembly (O-Alkylation)
Reaction: 3-bromo-4-hydroxybenzaldehyde + Bromoacetaldehyde diethyl acetal
-
Reagents: 3-bromo-4-hydroxybenzaldehyde (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq),
(2.5 eq). -
Solvent: DMF (Anhydrous).
-
Conditions:
, 16 hours.[3] -
Critical Control Point: Moisture control is vital. Use flame-dried glassware.
Phase 2: Intramolecular Cyclization
Reaction: Acetal Intermediate
-
Reagents: Amberlyst-15 (acid resin) or Polyphosphoric acid (PPA).
-
Solvent: Chlorobenzene (for high boiling point) or Toluene.
-
Conditions: Reflux (
). -
Mechanism: Acid-catalyzed cleavage of the acetal followed by electrophilic aromatic substitution (EAS) at the open ortho position.
-
Why this works: The bromine at position 3 of the phenol blocks one ortho site, forcing cyclization to the other side, which becomes position 2/3 of the furan, leaving the Br at position 7 of the final benzofuran system.
Phase 3: Chemoselective Reduction
Reaction: 7-bromo-1-benzofuran-5-carbaldehyde
-
Reagent: Sodium Borohydride (
) (0.5 - 1.0 eq). -
Solvent: Methanol/THF (10:1).
-
Temperature:
to Room Temperature. -
Exclusion: Do NOT use Lithium Aluminum Hydride (
).
Visualization of Workflows
Figure 1: Synthesis Pathway & Regiochemistry Logic
Caption: Step-wise synthesis ensuring regiochemical retention of the 7-bromo substituent.
Troubleshooting Guide (Q&A)
Category: Reduction & Chemoselectivity[4]
Q: I used LiAlH4 to ensure complete reduction, but I see a mass peak corresponding to [M-HBr]. What happened? A: You have triggered hydrodebromination.
-
Cause:
is a potent reducing agent that can attack aryl halides, especially electron-deficient ones, via radical or oxidative addition mechanisms at elevated temperatures. -
Fix: Switch to Sodium Borohydride (
) . It is chemoselective for aldehydes/ketones over aryl halides. -
Protocol Adjustment: Dissolve the aldehyde in MeOH, cool to
, and add portion-wise. Monitor by TLC. The reaction is usually complete in 30 minutes.
Q: My reduction is stalled at 80% conversion even with excess NaBH4. A: This is likely a solubility issue or borate complex formation.
-
Fix: Add a co-solvent like THF or Dichloromethane (DCM) to improve solubility of the aldehyde.
-
Workup: Ensure you quench with dilute HCl or saturated
to break the boron-alkoxide complex, releasing the alcohol.
Category: Cyclization & Yield
Q: The cyclization step (Phase 2) yields a black tar with low product recovery. A: Benzofurans are acid-sensitive and prone to polymerization (resinification) under harsh conditions.
-
Cause: Using strong mineral acids (like
) or overheating. -
Fix: Switch to Amberlyst-15 (solid acid catalyst). It provides a milder, heterogeneous surface for the reaction.
-
Process: Reflux in chlorobenzene with Amberlyst-15. Once TLC shows completion, filter immediately to remove the catalyst. Prolonged exposure to acid after the reaction finishes degrades the furan ring.
Q: I am getting a mixture of isomers in the cyclization. A: Re-verify your starting material structure.
-
Check: Ensure you started with 3-bromo-4-hydroxybenzaldehyde .
-
If you used 2-bromo-4-hydroxybenzaldehyde, the cyclization would occur at the position meta to the OH, which is sterically hindered and electronically unfavorable, or lead to a 4-bromo-benzofuran.
-
The 3-bromo substituent forces cyclization to the only open ortho position (position 5 of the phenol, which becomes C-2/C-3 of the furan).
-
Data & Reagent Selection
Table 1: Reducing Agent Compatibility Matrix
| Reducing Agent | Reactivity | Risk of Debromination (Ar-Br) | Recommendation |
| NaBH4 | Moderate | Low | Highly Recommended |
| LiAlH4 | High | High (esp. at reflux) | Avoid |
| DIBAL-H | High | Moderate | Use only at -78°C |
| H2 / Pd-C | High | Very High | Strictly Avoid |
| Red-Al | High | High | Avoid |
Table 2: Solvent Screening for Cyclization
| Solvent | Boiling Point | Yield (Typical) | Notes |
| Toluene | 110°C | 65-70% | Good standard; easy removal. |
| Chlorobenzene | 132°C | 75-85% | Higher temp drives difficult cyclizations. |
| Xylene | 140°C | 70-80% | Harder to remove; isomer mix issues. |
| DMF | 153°C | <40% | Promotes polymerization/tarring. |
Advanced Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing common synthetic failures.
References
-
General Benzofuran Synthesis (Raphael-Sonogashira & Cyclization)
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
-
Reduction of Carbonyls in Presence of Halogens
- Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
-
Use of Amberlyst-15 in Cyclization
- Synthesis of Benzofurans via Acid-Catalyzed Cycliz
-
Commercial Availability & Stability Data
- PubChem Compound Summary for (7-bromo-1-benzofuran-5-yl)methanol.
Sources
Purification methods for removing impurities from (7-bromo-1-benzofuran-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of (7-bromo-1-benzofuran-5-yl)methanol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important benzofuran derivative, a class of compounds with significant biological and pharmacological activities.[1][2] As Senior Application Scientists, we have compiled this resource based on established purification principles and extensive field experience to ensure you achieve the highest purity for your downstream applications.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address specific issues you may face. We will cover:
-
Initial Purity Assessment & Common Impurities: How to get a quick snapshot of your sample's purity and what to look for.
-
Recrystallization Troubleshooting: Addressing common issues like "oiling out" and poor crystal yield.
-
Column Chromatography Optimization: Strategies for achieving optimal separation of your target compound.
-
Advanced Purification with Preparative HPLC: When and how to use high-performance liquid chromatography for high-purity isolation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Purity Assessment & Common Impurities
Q1: What is the first step I should take to assess the purity of my crude (7-bromo-1-benzofuran-5-yl)methanol?
A1: Thin-Layer Chromatography (TLC) is the most efficient initial step to qualitatively assess the purity of your crude product. A single spot on the TLC plate is a good indication of high purity, whereas multiple spots suggest the presence of impurities.[3]
Recommended TLC Conditions:
| Component | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A starting point of 30:70 (v/v) Ethyl Acetate/Hexane is recommended. The polarity can be adjusted to achieve optimal separation. |
| Visualization | The aromatic benzofuran ring is UV active, allowing for visualization under a UV lamp (254 nm). Staining with potassium permanganate can also be effective as it reacts with the alcohol functional group. |
Q2: What are the likely impurities I might encounter in the synthesis of (7-bromo-1-benzofuran-5-yl)methanol?
A2: The nature of impurities is highly dependent on the synthetic route. However, common impurities in related syntheses can include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be various substituted phenols or aldehydes.
-
Over-brominated or Under-brominated Analogs: If bromination is a step in your synthesis, you may have species with different numbers of bromine atoms.
-
Oxidation Products: The methanol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
-
Byproducts from Side Reactions: The specific byproducts will vary with the synthetic pathway. For instance, syntheses involving Grignard reagents can lead to biphenyl byproducts.[3]
Section 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying crystalline solids. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature.
Q3: I'm attempting to recrystallize my (7-bromo-1-benzofuran-5-yl)methanol, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated.[3] The resulting oil is an impure liquid phase that is difficult to purify further.
Troubleshooting Steps:
-
Re-dissolve the Oil: Add a small amount of additional hot solvent until the oil completely dissolves.
-
Slow Cooling is Key: Allow the solution to cool to room temperature very slowly. Do not immediately place it in an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent. Consider using a binary solvent system where the compound is soluble in one solvent and less soluble in the other (e.g., ethyl acetate/hexane, methanol/water).[4][5]
Experimental Protocol: Binary Solvent Recrystallization
-
Dissolve the crude (7-bromo-1-benzofuran-5-yl)methanol in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
Section 3: Column Chromatography Optimization
Flash column chromatography is a common and effective method for purifying organic compounds.[6][7]
Q4: My compounds are not separating well on a silica gel column. What are the critical parameters to optimize?
A4: Poor separation during column chromatography is often due to an incorrect mobile phase, improper column packing, or incorrect sample loading.[3]
Optimization Strategies:
-
Mobile Phase Selection: The key to good separation is selecting the right eluent.
-
Proper Column Packing: A well-packed column is crucial for sharp bands and good separation.
-
Slurry Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase to avoid air bubbles and channels.
-
-
Concentrated Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. A broad initial band will lead to poor separation.[3]
Workflow for Column Chromatography Purification:
Caption: A typical workflow for column chromatography purification.
Section 4: Advanced Purification with Preparative HPLC
For applications requiring very high purity, such as in pharmaceutical development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10][11] It allows for the isolation of high-purity compounds in quantities ranging from milligrams to kilograms.[12][13]
Q5: When should I consider using preparative HPLC for the purification of (7-bromo-1-benzofuran-5-yl)methanol?
A5: Consider preparative HPLC when:
-
High Purity is Essential: For applications like API (Active Pharmaceutical Ingredient) synthesis, where stringent purity standards must be met.[10][12]
-
Impurities are Difficult to Separate: When impurities have very similar polarities to the target compound and cannot be effectively removed by recrystallization or standard column chromatography.
-
Scale-up is Required: Preparative HPLC systems are designed for purifying larger quantities of material.[12][13]
Q6: What are the key considerations for developing a preparative HPLC method?
A6: Method development for preparative HPLC typically starts at the analytical scale and is then scaled up.
Decision-Making for Purification Method Selection:
Caption: A decision tree for selecting the appropriate purification method.
Key Parameters for Method Development:
| Parameter | Consideration |
| Column Chemistry | Reversed-phase columns (e.g., C18) are common for aromatic compounds. The choice of stationary phase can significantly impact selectivity. |
| Mobile Phase | A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typical for reversed-phase HPLC. |
| Detection | UV detection is suitable for (7-bromo-1-benzofuran-5-yl)methanol due to its aromatic structure. |
| Loading Capacity | Care must be taken not to overload the column, as this will lead to poor separation. The loading capacity is determined during method development. |
References
-
What is Preparative HPLC | Find Your Purification HPLC System - Agilent. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]
-
Preparative HPLC Purification - Ardena. (n.d.). Ardena. Retrieved February 15, 2026, from [Link]
-
Gilson Preparative HPLC Systems | VERITY® LC Solutions. (n.d.). Gilson. Retrieved February 15, 2026, from [Link]
- Preparation of benzofuran derivatives. (1964). Google Patents.
-
The Power of Preparative HPLC Systems - Teledyne Labs. (n.d.). Teledyne ISCO. Retrieved February 15, 2026, from [Link]
-
HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. (2025, September 23). LinkedIn. Retrieved February 15, 2026, from [Link]
- Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry, 24(8), 3436-3438.
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
- Purification of aromatic alcohols. (1934). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
(b)Synthesis of benzofuran derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
How to Purify 70% Ethyl Rubbing Alcohol. (2015, August 15). YouTube. Retrieved February 15, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. (n.d.). ANU Open Research. Retrieved February 15, 2026, from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Beaudry Research Group - Oregon State University. Retrieved February 15, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
(7-bromo-2-fluoro-benzofuran-5-yl)methanol. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. Retrieved February 15, 2026, from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved February 15, 2026, from [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019, June 11). MDPI. Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2025, September 22). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. gilson.com [gilson.com]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. ardena.com [ardena.com]
- 13. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
Technical Support Center: Solubility Guide for (7-bromo-1-benzofuran-5-yl)methanol
Ticket ID: #SOL-BF-7BR Subject: Troubleshooting solubility and precipitation issues in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division Status: Open
Executive Summary
You are likely encountering difficulties solubilizing (7-bromo-1-benzofuran-5-yl)methanol (CAS: 133035-77-9 or similar derivatives). This compound presents a specific challenge: it combines a lipophilic, aromatic benzofuran core with a polar hydroxymethyl group and a heavy halogen (Bromine).
This structural combination often results in high crystal lattice energy , making the initial dissolution thermodynamically difficult even in "universal" solvents like DMSO. Furthermore, the presence of the bromine atom increases the molecular weight and lipophilicity (LogP), making the compound highly sensitive to the "Water-Spike Effect" —where atmospheric moisture absorbed by hygroscopic DMSO acts as an antisolvent, causing immediate precipitation.
This guide provides a root-cause analysis and step-by-step recovery protocols.
Module 1: Initial Solubilization (The "It Won't Dissolve" Scenario)
Symptom: You have added pure DMSO to the solid, but visible particles remain, or a hazy suspension persists.
Root Cause: Crystal Lattice Energy
The bromine at position 7 and the hydroxymethyl group at position 5 facilitate strong intermolecular interactions (halogen bonding and hydrogen bonding) in the solid state. At room temperature (20-25°C), the solvent-solute interactions of DMSO may not be sufficient to overcome this lattice energy immediately.
Protocol 1.0: The Thermodynamic Break
Do not simply add more solvent. This dilutes your stock concentration unnecessarily.
-
Seal the Vial: Ensure the vial is tightly capped to prevent water absorption.
-
Thermal Shift: Place the vial in a water bath or heating block set to 37°C - 40°C for 10–15 minutes.
-
Scientific Rationale: Increasing temperature increases the kinetic energy of the solvent molecules, lowering the energy barrier for breaking the crystal lattice.
-
Warning: Do not exceed 45°C to avoid potential thermal degradation of the benzylic alcohol moiety.
-
-
Ultrasonic Agitation: While warm, sonicate the sample in an ultrasonic water bath for 5–10 minutes.
-
Note: Visual clarity is the goal. If the solution remains hazy, it is a suspension, not a solution.
-
Module 2: Storage & Stability (The "It Precipitated Overnight" Scenario)
Symptom: The solution was clear when prepared, but after storage in the fridge/freezer, crystals or a white precipitate appeared.
Root Cause: The Hygroscopicity Trap
DMSO is aggressively hygroscopic.[1][2] It can absorb up to 30% of its weight in water from the atmosphere if left uncapped. Water is a potent antisolvent for (7-bromo-1-benzofuran-5-yl)methanol. As the water content in your DMSO rises, the solubility of your compound drops exponentially.
Additionally, DMSO freezes at 18.5°C . Storing stocks at 4°C or -20°C causes the DMSO to crystallize first, forcing the solute into a supersaturated "exclusion zone" where it crashes out.
Visualizing the Failure Mode
Figure 1: Mechanism of precipitation driven by atmospheric water uptake in DMSO stocks.
Protocol 2.0: Recovery & Prevention
-
Recovery: If precipitation occurs, repeat Protocol 1.0 (Heat + Sonication) . Do not vortex cold DMSO; it will not work.
-
Prevention:
-
Single-Use Aliquots: Divide the stock into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Desiccation: Store vials in a secondary container with active desiccant (silica gel).
-
Room Temp Thawing: Allow frozen stocks to liquefy completely at room temperature before opening the cap to prevent condensation.
-
Module 3: Assay Transfer (The "Crash Out" in Media)
Symptom: The DMSO stock is clear, but when you pipette it into cell culture media or aqueous buffer, a white cloud forms immediately.
Root Cause: Rapid Reprecipitation
This is a classic "solvent shock." When a lipophilic benzofuran is introduced to water, the hydrophobic effect drives the molecules to aggregate instantly before they can disperse.
Protocol 3.0: The Intermediate Step
Direct dilution from 100% DMSO to aqueous buffer (e.g., 1:1000 dilution) often fails for this class of molecule.
-
Prepare an Intermediate Plate:
-
Dilute your high-concentration stock (e.g., 10 mM) into a lower concentration DMSO solution (e.g., 1 mM) first.
-
-
The "Warm Spike" Method:
-
Pre-warm your culture media/buffer to 37°C.
-
Add the DMSO stock submerged into the liquid while vortexing the buffer (dynamic addition), rather than dropping it on top of the static liquid surface.
-
-
Solubility Limit Check:
-
If precipitation persists at working concentrations (e.g., >10 µM), you may have exceeded the thermodynamic solubility limit of this specific congener in water.
-
Technical Data & Specifications
Table 1: DMSO Physical Properties Impacting Solubility
| Property | Value | Implication for Researcher |
| Freezing Point | 18.5°C (65.3°F) | Stocks solidify at room temp (AC) or fridge. Must warm to liquify. |
| Hygroscopicity | High (Absorbs moisture rapidly) | Water uptake reduces solubility of benzofurans. Keep capped. |
| Dielectric Constant | ~47 (Polar Aprotic) | Excellent for the -OH group, but requires water exclusion for the Br-Benzofuran core. |
Table 2: Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Solid floats/clumps in DMSO | High Lattice Energy | Heat to 40°C + Sonicate (10 mins). |
| Precipitate after freezing | Cryo-precipitation | Thaw completely at RT. Vortex. If solid remains, Heat + Sonicate.[3] |
| Cloudiness in Buffer/Media | Aqueous Crash-out | Reduce final concentration. Use intermediate dilution step. |
| Yellowing of Solution | Oxidation | Benzofurans can be light-sensitive. Check purity by LC-MS. Store in amber vials. |
Decision Logic for Troubleshooting
Figure 2: Step-by-step decision tree for solubilization and assay preparation.
References
-
Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B.[5] Gaylord Chemical.[4][6][7][8]
-
PubChem. (n.d.). (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Compound Summary. National Library of Medicine.
-
Ziath. (2005). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.
-
Balakin, K. V., et al. (2006). Comprehensive analysis of DMSO solubility of fragment-like compounds. Journal of Biomolecular Screening.[9]
Sources
Technical Support Center: Recrystallization Guide for (7-bromo-1-benzofuran-5-yl)methanol
The following guide serves as a specialized Technical Support resource for the purification of (7-bromo-1-benzofuran-5-yl)methanol . It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate.[1]
Case ID: OPT-RX-BFUR-007 Subject: Solvent System Optimization for Brominated Benzofuran Alcohols Status: Active Support Assigned Specialist: Senior Application Scientist[1]
Technical Overview & Physicochemical Profile[2][3]
Before initiating the recrystallization workflow, it is critical to understand the competing solubility forces within the (7-bromo-1-benzofuran-5-yl)methanol molecule.[1]
-
The Lipophilic Core (Benzofuran + Bromine): The fused benzene-furan ring system, augmented by the heavy halogen (Bromine at C7), creates significant non-polar character.[1] This drives solubility in aromatics (toluene) and chlorinated solvents (DCM, chloroform).[1]
-
The Hydrophilic Handle (C5-Methanol): The hydroxymethyl group (-CH₂OH) introduces hydrogen bonding capability, providing solubility in alcohols (MeOH, EtOH, IPA) and polar aprotic solvents (THF, EtOAc).[1]
The Challenge: This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.[1]
Solvent System Selection Strategy
Based on the structural analysis and standard protocols for functionalized benzofurans, we categorize solvent systems into three Tiers of efficacy.
Tier 1: Binary Solvent Systems (Recommended)
These systems offer the highest probability of success by balancing the dissolution power of the polar solvent with the precipitating force of the non-polar anti-solvent.
| System | Ratio (v/v) | Mechanism | Best For |
| EtOAc / n-Heptane | 1:3 to 1:5 | Gradient Polarity | Initial Purification. Excellent for removing non-polar byproducts.[1] |
| IPA / Water | 5:1 to 10:1 | Hydrophobic Effect | Final Polishing. High recovery; water forces the lipophilic bromide out of solution. |
| DCM / Hexane | 1:2 to 1:4 | Volatility Driven | Heat-Sensitive Batches. Allows lower temperature recrystallization.[1] |
Tier 2: Single Solvent Systems
Useful for large-scale process chemistry where solvent recovery is a priority.[1]
-
Isopropyl Alcohol (IPA): Often the "Goldilocks" solvent.[1] Dissolves the compound well at reflux (82°C) but significantly less at 0°C.[1]
-
Toluene: Excellent for removing polar impurities, but requires cooling to -10°C or lower for good yield due to the molecule's aromatic solubility.
Tier 3: Solvents to Avoid
-
Pure Methanol: Solubility is likely too high even at low temperatures, leading to poor recovery.
-
Diethyl Ether: High volatility makes crystal growth difficult; creeping of salts is common.
Optimization Workflow (Decision Tree)
The following logic gate diagram illustrates the decision process for selecting the optimal solvent based on your crude material's behavior.
Figure 1: Decision matrix for solvent selection based on initial solubility and phase behavior.[1]
Detailed Protocol: The "IPA/Water" Method
This method is statistically most likely to yield crystalline solids for benzofuran alcohols due to the polarity match.
Step 1: Dissolution
-
Place 5.0 g of crude (7-bromo-1-benzofuran-5-yl)methanol in a 100 mL round-bottom flask.
-
Add Isopropyl Alcohol (IPA) in 5 mL increments while heating to reflux (approx. 82°C).
-
Critical: Stop adding solvent the moment the solid dissolves. If the solution is colored (yellow/brown), add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.
Step 2: Nucleation
-
Remove from heat and allow the flask to cool to ~50°C.
-
If no crystals appear, add Deionized Water dropwise.
-
Stop adding water when a faint, persistent turbidity (cloudiness) is observed.
-
Re-heat briefly to clear the solution, then remove from heat.
Step 3: Crystallization
-
Wrap the flask in a towel to ensure slow cooling (this prevents oiling out).[1]
-
Allow to reach room temperature undisturbed (approx. 2-3 hours).
-
Cool in an ice bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation
-
Filter the white needles/prisms using a Buchner funnel.
-
Wash the cake with 10 mL of cold 1:1 IPA/Water.
-
Dry under vacuum at 40°C.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs when the temperature drops too fast or the solvent mixture is too polar.
-
Fix: Re-heat the mixture until it is a single phase. Add a small amount of the good solvent (e.g., IPA or EtOAc) to shift the equilibrium. Seed the mixture with a pure crystal immediately as it cools to the cloud point.
Q: The crystals are slightly yellow. How do I remove the color? A: The yellow color often comes from brominated byproducts or oxidation.
-
Fix: Perform a "hot filtration" step. Dissolve the compound in your chosen solvent, add Activated Charcoal (10% by weight), reflux for 10 minutes, and filter while hot. Then proceed with crystallization.[2][3]
Q: Can I use Ethanol instead of IPA? A: Yes, Ethanol (EtOH) is a viable alternative. However, because EtOH is more polar than IPA, you may need less water as an anti-solvent. If using absolute ethanol, the solubility might be too high; 95% EtOH is often a better starting point.
Q: I have no seed crystals. How do I induce crystallization? A:
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.
-
Evaporation: Use a stream of nitrogen to evaporate a small amount of solvent, increasing concentration.
-
Sonication: Briefly sonicate the supersaturated solution.
References
-
Vertex AI Search . (2025).[1] Search Results for (7-bromo-1-benzofuran-5-yl)methanol synthesis and purification. 4
-
European Patent Office . (2002).[1] EP1204659B1 - Serotonergic benzofurans.[1] (Describes benzofuran intermediates and purification via crystallization). 1
-
United States Patent . (2006).[1] US7045545B1 - Aminoalkylbenzofurans as serotonin agonists.[1][5] (Lists (7-bromo-1-benzofuran-5-yl)methanol as a specific intermediate). 5[1]
-
University of Rochester . Tips & Tricks: Recrystallization. (General guide for solvent selection based on functional groups). 6
Sources
- 1. EP1204659B1 - Serotonergic benzofurans - Google Patents [patents.google.com]
- 2. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US7045545B1 - Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists - Google Patents [patents.google.com]
- 6. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Minimizing Debromination in (7-Bromo-1-benzofuran-5-yl)methanol Coupling
Case ID: #BENZ-BR-007 Status: Open Priority: High (Synthetic Failure/Side Reaction) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Root Cause Analysis
The Problem: You are observing the formation of (1-benzofuran-5-yl)methanol (mass M-79/81 + 1) instead of your desired cross-coupled product. This is a classical hydrodehalogenation (debromination) side reaction.
The Chemical Conflict: Your substrate, (7-bromo-1-benzofuran-5-yl)methanol , contains two conflicting functionalities:
-
Aryl Bromide (C-Br): The site of oxidative addition.
-
Benzylic Alcohol (C-OH): A latent hydride source.
Root Cause:
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, etc.), the primary benzylic alcohol is not innocent. Under basic conditions, it can coordinate to the Pd(II) center. If the subsequent step (transmetallation) is slow, the complex undergoes
Mechanism of Failure (Visualization)
The following diagram illustrates the "Hydride Hijack" where the catalytic cycle diverts from the productive path (Green) to the destructive debromination path (Red).
Caption: Figure 1. The competition between productive transmetallation and the destructive
Troubleshooting Protocols
Protocol A: The "Gold Standard" (Protection Strategy)
Use this if yield is paramount and step-count is secondary.
Rationale: By masking the alcohol as a silyl ether, you physically prevent the oxygen from coordinating to Palladium, shutting down the
-
Protection Step:
-
React (7-bromo-1-benzofuran-5-yl)methanol with TBSCl (1.2 eq) and Imidazole (2.5 eq) in DCM at 0°C
RT. -
Result: Quantitative conversion to the silyl ether.
-
-
Coupling Step:
-
Perform Suzuki coupling on the TBS-protected substrate.
-
Recommended Conditions: Pd(dppf)Cl2 (3 mol%), K2CO3 (2 eq), Dioxane/H2O (4:1), 80°C.
-
-
Deprotection:
-
Treat with TBAF (1.1 eq) in THF to recover the alcohol.
-
Protocol B: The "Direct Coupling" Optimization
Use this for high-throughput screening or if avoiding protection steps is critical.
Rationale: To win the race against debromination, we must accelerate Transmetallation and Reductive Elimination while destabilizing the Pd-Alkoxide intermediate.
| Parameter | Recommendation | Scientific Justification |
| Solvent | Dioxane, Toluene, or DMF | CRITICAL: Do NOT use Ethanol, Methanol, or Isopropanol. These act as external hydride sources. Use aprotic solvents only. |
| Base | K3PO4 or K2CO3 | Avoid alkoxide bases (NaOEt, KOtBu). Alkoxides promote |
| Ligand | SPhos or XPhos | Bulky, electron-rich Buchwald ligands facilitate rapid reductive elimination, often outpacing the side reaction. |
| Water | Minimum Required | Use a biphasic system (e.g., Toluene/Water 10:1) rather than a miscible aqueous mixture to limit hydroxide concentration in the organic phase. |
Frequently Asked Questions (FAQ)
Q1: I see a mass peak of M-80 in my LCMS. Is this the debrominated product? A: Yes. The loss of Bromine (mass 79/81) and replacement with Hydrogen (mass 1) results in a net mass loss of ~80 Da. If you also see a peak corresponding to M-82 (M-H2), this confirms the oxidation of your alcohol to the aldehyde (7-bromo-1-benzofuran-5-carbaldehyde), which is the precursor event to the debromination.
Q2: Can I use Pd(PPh3)4 for this reaction? A: It is not recommended . Pd(PPh3)4 is prone to oxidative instability and slower reductive elimination compared to modern catalyst systems. It allows the Pd-intermediate to "linger" long enough for the alcohol to intercept it. Switch to Pd(dppf)Cl2 or Pd-XPhos G3 .
Q3: Why does the reaction work fine for 7-bromo-1-benzofuran (without the alcohol)? A: Without the benzylic alcohol, there is no intramolecular hydride source. The debromination you see in the alcohol-free substrate would only come from the solvent (e.g., if you used ethanol). With your specific substrate, the molecule itself carries the "poison" (the alcohol) that reduces the catalyst.
Q4: Will adding acid prevent this? A: No. Suzuki couplings require a base to activate the boronic acid (forming the boronate). Adding acid will stop the coupling entirely. However, using a weaker base (like Potassium Phosphate) can reduce the equilibrium concentration of the reactive alkoxide species.
References & Authority
-
Mechanistic Insight on Alcohol Oxidation:
-
Title: Palladium-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes and Esters.
-
Relevance: Establishes the pathway by which benzylic alcohols generate Pd-H species.
-
Source:
-
-
Debromination in Suzuki Coupling:
-
Title: Dehalogenation side reactions in Suzuki coupling: Mechanisms and troubleshooting.
-
Relevance: Confirms the role of solvents and bases in promoting hydrodehalogenation.[1]
-
Source:
-
-
Ligand Effects (SPhos/XPhos):
-
Title: Buchwald-Hartwig and Suzuki-Miyaura coupling of challenging substrates.
-
Relevance: Supports the use of bulky phosphines to accelerate productive coupling over side reactions.
-
Source:
-
-
Benzofuran Chemistry Specifics:
-
Title: (7-bromo-1-benzofuran-5-yl)methanol Chemical Properties.
-
Relevance: Verification of substrate structure and reactivity profile.
-
Source:
-
Sources
Resolving stability issues of (7-bromo-1-benzofuran-5-yl)methanol under acidic conditions
The following technical guide addresses the stability profile of (7-bromo-1-benzofuran-5-yl)methanol (CAS: 2378266-77-2 / related analogs), specifically focusing on its sensitivity to acidic environments.
This guide is structured as a Tier 3 Technical Support Document designed for organic chemists and process development scientists.
Topic: Acid-Mediated Instability of (7-Bromo-1-benzofuran-5-yl)methanol
Document ID: TS-BZ-07B-5M | Severity: High (Degradation Risk)
Executive Summary
(7-Bromo-1-benzofuran-5-yl)methanol is an electron-rich benzylic alcohol. Under acidic conditions (pH < 5), it exhibits rapid degradation via C-O bond scission . The primary failure mode is the formation of a resonance-stabilized benzylic carbocation, leading to polymerization (gumming) or solvolysis (ether formation) .
Key Recommendation: Maintain neutral to slightly basic conditions (pH 7–9) during workup and storage. Avoid protic acids and halogenated solvents containing trace HCl/HBr.
Mechanistic Insight: Why is it Unstable?
To troubleshoot effectively, one must understand the "Invisible" chemistry occurring in the flask.
The instability arises from the synergistic electron donation of the benzofuran oxygen.
-
Protonation: The benzylic hydroxyl group accepts a proton (
). -
Leaving Group Departure: Water is lost, generating a benzylic carbocation at the C5-methyl position.
-
Resonance Stabilization: This cation is exceptionally stable because the furan oxygen (O1) donates electron density through the conjugated
-system (O1 C7a C5). -
Fate of the Cation: The electrophilic cation attacks other electron-rich benzofuran molecules (Friedel-Crafts alkylation), creating dimers and oligomers (red/black tars).
Visualization: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the critical failure points in the workflow.
Figure 1: The acid-catalyzed decomposition pathway showing the conversion of the alcohol to the reactive carbocation, leading to polymerization or etherification.
Troubleshooting & Diagnostics
Use this matrix to identify if acid instability is the root cause of your experimental issues.
| Symptom | Probable Cause | Verification Step |
| Solution turns pink, red, or black | Polymerization. The carbocation is reacting with the benzofuran ring of other molecules. | Check LCMS for broad peaks or "humps" at high retention times. |
| New spot on TLC (higher R_f) | Etherification. If running in MeOH/EtOH with trace acid, the alcohol converts to the alkyl ether. | Run NMR in |
| Low Yield after Column | Acidic Silica. Standard silica gel is slightly acidic (pH 4-5), causing degradation on the column. | 2D-TLC: Spot, wait 10 mins, elute. If the spot smears or decomposes, the silica is the culprit. |
| Product solidifies into a gum | Oligomerization. Low molecular weight polymers prevent crystallization. | Attempt to dissolve in non-polar solvent; polymers often remain as residue. |
Validated Handling Protocols
Protocol A: Quenching & Workup (Critical)
Never concentrate an acidic reaction mixture containing this alcohol.
-
Cooling: Cool the reaction mixture to 0°C.
-
Neutralization: Add saturated aqueous
or (Triethylamine) until pH is 7–8. -
Extraction: Use EtOAc or DCM.
-
Drying: Use
or . Avoid if the product is extremely sensitive (Lewis acidic sites on Mg can sometimes trigger degradation). -
Concentration: Rotovap at < 40°C. Add a drop of
to the receiving flask if the compound is highly labile.
Protocol B: Purification (Flash Chromatography)
Standard silica gel can destroy this compound.
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (
) . -
Eluent: Maintain 0.5% to 1%
throughout the gradient. -
Loading: Load as a liquid (DCM/Hexane) or on Celite/Basic Alumina. Do not dry load on silica.
-
Alternative: Use neutral alumina or Florisil if silica degradation persists.
Protocol C: Storage
-
Conditions: Store at -20°C under Argon.
-
Stabilizer: For long-term storage of large batches, consider storing as a solution in benzene/toluene (if permissible) or co-evaporating with trace traces of base.
-
Container: Amber glass (light can trigger radical bromination side-reactions, though less likely than acid issues).
Frequently Asked Questions (FAQs)
Q1: Can I use HCl/MeOH to remove a protecting group elsewhere on the molecule? A: High Risk. If you must use acid, use a weak acid like acetic acid or buffered conditions (pyridinium p-toluenesulfonate, PPTS). If strong acid is required, monitor strictly at 0°C and quench immediately. Expect some conversion to the methyl ether (solvolysis).
Q2: My NMR solvent is
-
Fix: Filter the
through a small plug of basic alumina before use, or add silver foil/stabilizer. -
Better: Use
or , which are less prone to acidity.
Q3: Is the 7-Bromo substituent making it more or less stable? A: The 7-Bromo group is electron-withdrawing (Inductive effect, -I). Theoretically, this destabilizes the carbocation slightly compared to the non-brominated analog, making the alcohol slightly more stable. However, the strong resonance donation from the Oxygen at position 1 dominates the chemistry. Do not rely on the bromine atom to protect the molecule from acid sensitivity.
Q4: Can I oxidize this alcohol to the aldehyde? A: Yes, oxidation (e.g., MnO2, Swern, Dess-Martin) usually proceeds well because it removes the sensitive benzylic protons. The aldehyde is generally more stable to acid than the alcohol, although it is still an electron-rich benzofuran.
References & Grounding
-
General Acid Sensitivity of Benzofurans:
-
Mechanism of Polymerization: Acid-catalyzed polymerization of furan and benzofuran derivatives involves electrophilic attack on the furan ring.
-
Source:
-
-
Benzylic Cation Stabilization:
-
Electronic Effects: The C5 position of benzofuran is para-related to the ring oxygen, allowing for significant resonance stabilization of positive charges (similar to p-methoxybenzyl systems).
-
Source:
-
-
Related Synthetic Protocols:
-
Handling of 5-hydroxymethylbenzofurans: Protocols for similar compounds emphasize neutral workups and avoidance of strong mineral acids during isolation.
-
Source: (General reference for benzofuran medicinal chemistry workflows).
-
Technical Support Center: Column Chromatography of (7-bromo-1-benzofuran-5-yl)methanol
Welcome to the technical support center for the chromatographic purification of (7-bromo-1-benzofuran-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this compound.
Introduction
(7-bromo-1-benzofuran-5-yl)methanol is a key intermediate in the synthesis of various biologically active molecules. Its purification via column chromatography is a critical step that often presents challenges. This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a higher success rate in your purification endeavors.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of (7-bromo-1-benzofuran-5-yl)methanol.
Problem: My compound is not eluting from the column.
Possible Causes & Solutions:
-
Solvent Polarity is Too Low: The selected mobile phase may not be polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For a typical normal-phase setup with a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system like dichloromethane/methanol may be necessary.[1][2] A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane or 100% ethyl acetate) can be used to elute highly retained compounds.[2]
-
-
Compound Decomposition: The compound may be unstable on silica gel.[3]
-
Solution: Before running a column, perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[3] If the compound is acid-sensitive, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
-
-
Precipitation on the Column: The compound may have precipitated at the top of the column if it is not very soluble in the initial mobile phase.[2]
-
Solution: Ensure your crude sample is fully dissolved before loading. If solubility is an issue, you can dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel.[3][4] After evaporating the solvent, the dry, impregnated silica can be loaded onto the column. This technique is known as dry loading.[4]
-
Problem: The separation between my product and impurities is poor.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The chosen solvent system may not provide sufficient resolution between your target compound and impurities.
-
Solution: The key to good separation is selecting a mobile phase that gives a significant difference in the Retention Factor (Rf) values between the compounds of interest.[5] Aim for an Rf value of around 0.35 for your target compound on a TLC plate, with impurities having Rf values at least 0.2 units different.[6] Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) using TLC to find the optimal conditions before committing to the column.[1]
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading ratio is recommended.
-
-
Improper Column Packing: The column may have been packed unevenly, leading to channeling and band broadening.[7]
-
Solution: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.[7][8] Tapping the side of the column gently as the silica settles can help create a more homogenous packing. A layer of sand on top of the silica gel can prevent disturbance when adding the mobile phase.[9]
-
Problem: My compound is eluting with the solvent front.
Possible Causes & Solutions:
-
Solvent Polarity is Too High: The mobile phase is too polar, causing all compounds to move quickly through the column with little interaction with the stationary phase.
-
Solution: Start with a less polar mobile phase. If your compound has a high Rf value (>0.7) on TLC with your chosen solvent system, reduce the proportion of the polar solvent.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying (7-bromo-1-benzofuran-5-yl)methanol?
A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. Given that the target molecule contains a polar hydroxyl group, the polar nature of silica gel provides good retention.[11] If the compound proves to be unstable on silica, neutral alumina can be a suitable alternative.[3]
Q2: How do I choose the initial mobile phase composition?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal mobile phase.[1][12] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.[5][6] This range typically provides the best separation in column chromatography. Start by testing various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). For benzofuran derivatives, solvent systems like hexane-ethyl acetate are commonly used.[13]
Q3: Should I use isocratic or gradient elution?
A3:
-
Isocratic elution (using a constant mobile phase composition) is suitable for simple separations where the impurities are well-separated from the product on the TLC plate.
-
Gradient elution (gradually increasing the mobile phase polarity during the run) is more effective for complex mixtures containing compounds with a wide range of polarities.[14] It helps to first elute non-polar impurities with a low polarity solvent, then increase the polarity to elute your product, and finally, use a high polarity solvent to wash off any strongly retained impurities.
Q4: How can I confirm which fractions contain my purified product?
A4: Collect the eluent in a series of fractions and analyze each fraction using TLC. Spot each fraction on a TLC plate alongside your crude starting material and a reference spot of the pure compound if available. Fractions that show a single spot corresponding to the Rf of your product can be combined.
Q5: What are some common mistakes to avoid?
A5:
-
Allowing the column to run dry, which can cause cracking of the silica bed and ruin the separation.[8]
-
Changing the solvent polarity too drastically, which can also lead to cracking.[8]
-
Using a mobile phase in which your sample is not soluble.[3]
-
Overlooking the stability of your compound on the stationary phase.[3]
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar compounds like alcohols.[11] |
| Mobile Phase (Initial) | Hexane/Ethyl Acetate | A common and effective solvent system for benzofuran derivatives.[13] The ratio should be optimized via TLC to achieve an Rf of 0.2-0.4 for the product.[5][6] |
| Elution Mode | Gradient Elution | Recommended for complex mixtures to ensure good separation and efficient elution of all components.[14] |
| Sample Loading | Dry Loading | Ideal for samples with limited solubility in the mobile phase to ensure a narrow starting band.[4] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Essential for identifying fractions containing the pure product. |
Experimental Workflow
Below is a generalized workflow for the column chromatography of (7-bromo-1-benzofuran-5-yl)methanol.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Hawach Scientific. (2025-02-11). Several Problems of Flash Column Chromatography. Available from: [Link]
-
Brainly. (2022-11-18). [FREE] What should the Rf value of your desired compound be to achieve good separation in a column chromatography. Available from: [Link]
-
Sorbead India. Silica Gel Desiccants in Thin Layer Chromatography. Available from: [Link]
-
ResearchGate. (2014-01-09). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]
-
Reddit. (2020-11-29). Column Chromatography : r/chemhelp. Available from: [Link]
-
SSE Enterprise. (2025-10-17). Silica Gel In Chromatography. Available from: [Link]
-
Restek. TROUBLESHOOTING GUIDE. Available from: [Link]
-
BYJU'S. R F Value Explanation. Available from: [Link]
-
University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography. Available from: [Link]
-
Teledyne ISCO. (2019-03-25). Chromatography Troubleshooting. YouTube. Available from: [Link]
-
ResearchGate. (2021-02-18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Available from: [Link]
-
Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Perpusnas. (2026-01-06). Rf Value In Chromatography: Calculation And Significance. Available from: [Link]
-
National Institutes of Health. (Date not available). Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. PMC. Available from: [Link]
-
ALWSCI. (2024-05-10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Pharma Now. (Date not available). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]
-
LCGC International. (2020-01-20). Tips & Tricks GPC/SEC: Silica Versus Polymer‑Based Columns. Available from: [Link]
-
Semantic Scholar. (2024-08-06). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
SIELC Technologies. (Date not available). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available from: [Link]
-
W.R. Grace. (2024-06-18). 5 Things to Consider When Selecting a Chromatography Silica. Available from: [Link]
-
MDPI. (Date not available). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
-
Interchim – Blog. (Date not available). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]
-
EPFL. (Date not available). Some Useful and Practical Tips for Flash Chromatography. Available from: [Link]
-
MDPI. (2024-08-06). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
ChemHelp ASAP. (2021-02-09). column chromatography & purification of organic compounds. YouTube. Available from: [Link]
-
Chrom Tech, Inc. (2024-11-20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
University of Toronto. How to run column chromatography. Available from: [Link]
-
National Institutes of Health. (Date not available). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PMC. Available from: [Link]
-
Khan Academy. (Date not available). Column chromatography. Available from: [Link]
-
Organic Syntheses. (2025-06-19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
IJPSR. (2019-10-10). Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. Available from: [Link]
-
Zeitschrift für Naturforschung. (Date not available). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·. Available from: [Link]
-
University of Baghdad. (2025-02-17). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Analytical and Bioanalytical Chemistry Research. (2021-05-12). Regular Article. Available from: [Link]
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- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Handling moisture sensitivity during (7-bromo-1-benzofuran-5-yl)methanol reactions
Ticket ID: BZF-7BR-OH-001
Subject: Moisture Sensitivity & Handling Protocols
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Critical Material Attributes (CMA)
Before initiating any workflow, you must understand the physical-chemical behavior of (7-bromo-1-benzofuran-5-yl)methanol . While the benzofuran core is aromatic and generally stable, the combination of the 7-bromo handle and the 5-hydroxymethyl group creates a "Janus-faced" reactivity profile that is unforgiving of moisture.
| Attribute | Technical Specification | Implications for Handling |
| Hygroscopicity | Moderate (Surface Adsorption) | The solid is not deliquescent but adsorbs surface water. Impact: Stoichiometric mismatch in organometallic steps. |
| Acidity (pKa) | ~16 (Alcohol -OH) | Critical: The -OH proton is acidic enough to quench Organolithiums or Grignards immediately. |
| C7-Bromine | Labile to Metal Exchange | Excellent for Li/Mg exchange, but the resulting C7-anion is a "super-base" that rips protons from any available water source. |
| Benzofuran Ring | Acid Sensitive | High moisture + Acid Halides (e.g., |
Troubleshooting Workflow (Interactive Guide)
Select the symptom that best matches your experimental failure.
Issue A: "I performed a Lithium-Halogen exchange at the 7-position, but I recovered the des-bromo product (7-H) or starting material."
Diagnosis: This is the classic "Proton Quench" signature.
-
If you got Starting Material: The exchange never happened (Wet solvent killed the
-BuLi before it reacted). -
If you got Des-Bromo (7-H): The exchange happened, but the intermediate aryl-lithium species found a proton source before reacting with your electrophile.
Root Cause Analysis:
-
External Moisture: Wet THF/Ether (
ppm water). -
Internal Quench (Most Common): Did you protect the alcohol? If you treated the unprotected alcohol with 1.0 equiv of
-BuLi, you simply made the lithium alkoxide. No halogen exchange occurred.
Corrective Action:
-
Protocol: If using the free alcohol, you must use >2.2 equivalents of
-BuLi. The first equivalent deprotonates the -OH; the second performs the exchange. -
Better Protocol: Protect the alcohol as a TBS ether (Silyl ether) before lithiation. This removes the internal proton source.
Issue B: "My Appel Reaction ( ) or Chlorination ( ) turned into a black tar."
Diagnosis: Acid-catalyzed polymerization of the benzofuran ring.
Mechanism: Moisture hydrolyzes the halogenating agent (
Corrective Action:
-
Add a proton scavenger (e.g., Pyridine or Triethylamine) to the reaction mixture before adding the halogenating reagent.
-
Strictly dry DCM (Dichloromethane) to
ppm water.
The "Moisture vs. Reagent" Competition
The following diagram illustrates the kinetic competition that dictates your yield. You must ensure the Green Pathway dominates.
Figure 1: Kinetic competition between desired lithiation and moisture-induced quenching pathways.
Standard Operating Procedures (SOPs)
SOP-01: Drying the Starting Material
Do not assume the white powder from the vendor is dry.
-
Dissolve the (7-bromo-1-benzofuran-5-yl)methanol in HPLC-grade Ethyl Acetate.
-
Dry over activated
for 30 minutes. Filter. -
Concentrate in vacuo.
-
Azeotropic Drying: Add anhydrous Toluene (
volume) and concentrate to dryness. Repeat 3 times. This removes trace water via the toluene-water azeotrope. -
Store under Argon/Nitrogen.
SOP-02: Solvent Specifications for C7-Lithiation
-
Solvent: THF (Tetrahydrofuran).
-
Drying Agent: Distilled from Sodium/Benzophenone OR passed through an Activated Alumina column (Grubbs system).
-
Karl Fischer Limit:
ppm. -
Glassware: Oven-dried at
for hours, assembled hot under flow.
SOP-03: The "Double-Deprotonation" Technique
Use this if you cannot protect the alcohol.
-
Cool dry THF solution of substrate to
. -
Add 1.1 eq of
-BuLi dropwise. (Deprotonates -OH -OLi). -
Stir 15 mins.
-
Add 1.2 eq of
-BuLi or -BuLi dropwise. (Performs Li-Hal exchange at C7). -
Critical Check: The solution often turns yellow/orange upon formation of the aryl lithium.
-
Add electrophile immediately.
Frequently Asked Questions (FAQ)
Q: Can I use Grignard exchange (
Q: Why did my Suzuki coupling at the 7-position fail?
A: Check your base. Common bases like
Q: Is the benzofuran ring stable to DIBAL-H reduction? A: Yes. If you are reducing an ester to the alcohol, the benzofuran core is stable. However, ensure the quench is performed carefully (Fieser workup) to avoid acidic spikes that could damage the ring.
References
-
Benzofuran Reactivity & Lithiation
-
Handling Air-Sensitive Reagents
-
General Benzofuran Synthesis & Stability
- Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Source: Semantic Scholar / Various Journals.
-
URL:[Link]
-
Lithium-Halogen Exchange Troubleshooting
- Title: Why do I keep seeing starting material after finishing a lithi
- Source: Reddit Chemistry Community (Validated by general organometallic practice).
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of (7-bromo-1-benzofuran-5-yl)methanol
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for (7-bromo-1-benzofuran-5-yl)methanol. In the absence of a published reference spectrum for this specific molecule, this document serves as a predictive and comparative tool for researchers engaged in its synthesis and characterization. By dissecting the molecule into its constituent functional groups, we can accurately forecast its IR profile. This guide compares these predicted absorptions with data from analogous structures, offering a robust framework for spectral interpretation in drug discovery and organic synthesis.
Structural and Functional Group Analysis
(7-bromo-1-benzofuran-5-yl)methanol is a substituted benzofuran. Benzofuran derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1][2] Infrared spectroscopy is an indispensable technique for confirming the structural integrity of such molecules by identifying their key functional groups.
The primary functional groups contributing to the IR spectrum of (7-bromo-1-benzofuran-5-yl)methanol are:
-
Hydroxyl (-OH): From the primary alcohol group.
-
Methylene (-CH₂-): The aliphatic carbon linking the alcohol to the ring.
-
Benzofuran System: A bicyclic aromatic structure composed of a benzene ring fused to a furan ring. This system gives rise to aromatic C-H, C=C, and C-O-C vibrations.
-
Bromo Substituent (C-Br): The halogen atom attached to the benzene ring.
The logical relationship between these groups and their expected spectral regions is visualized below.
Caption: Key functional groups of the target molecule and their corresponding IR regions.
Predicted IR Absorption Bands: A Comparative Table
The following table summarizes the predicted IR absorption bands for (7-bromo-1-benzofuran-5-yl)methanol. The predicted ranges are based on established principles of group frequencies in IR spectroscopy and are compared with known values for analogous structures like benzyl alcohol and other benzofuran derivatives.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Comparative Notes |
| 3550–3200 | Strong, Broad | O-H Stretch | Primary Alcohol | This broad absorption is a hallmark of hydrogen-bonded alcohols. Its appearance is very similar to that seen in the spectrum of benzyl alcohol.[3][4] |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Benzofuran Ring | Aromatic C-H stretching vibrations consistently appear at wavenumbers just above 3000 cm⁻¹.[5][6] |
| 2960–2850 | Medium-Weak | Aliphatic C-H Stretch | Methylene (-CH₂-) | These bands correspond to the symmetric and asymmetric stretching of the methylene group's C-H bonds, occurring just below 3000 cm⁻¹.[7] |
| 1620–1580 | Medium-Weak | C=C Ring Stretch | Aromatic Ring | These absorptions are characteristic of carbon-carbon stretching within the aromatic ring system.[8][9] |
| 1520–1450 | Medium-Strong | C=C Ring Stretch | Aromatic Ring | A second set of aromatic ring stretching vibrations, often more intense than the first. The presence of multiple bands in the 1620-1450 cm⁻¹ region is a strong indicator of an aromatic compound.[10] |
| ~1250 | Strong | C-O Stretch | Furan Ether | Studies on benzofuran derivatives identify strong bands in the 1180-1020 cm⁻¹ region, often related to the furan nucleus and its hydrogens.[11][12] |
| 1200–1000 | Strong | C-O Stretch | Primary Alcohol | This strong band arises from the stretching of the C-O single bond in the primary alcohol, similar to what is observed in benzyl alcohol.[13][14] |
| 900–675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring | The precise position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.[5][7] |
| 700–500 | Medium-Weak | C-Br Stretch | Bromoalkane | The C-Br stretch is often weak and falls in the low-frequency region of the spectrum, which can sometimes be obscured by other vibrations. |
In-Depth Spectral Interpretation
The Diagnostic Hydroxyl and C-H Stretching Region (4000-2800 cm⁻¹)
The most prominent feature in this region is expected to be a strong, broad absorption centered around 3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol.[15] Immediately to the higher frequency side of 3000 cm⁻¹, a series of weaker, sharper peaks should appear, corresponding to the C-H stretches of the benzofuran aromatic system.[7] Just below 3000 cm⁻¹, distinct peaks from the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) bridge will be present.[14] This clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches is a classic diagnostic tool.[6]
The Aromatic "Double Bond" Region (1620-1450 cm⁻¹)
The presence of the benzofuran aromatic system is unequivocally confirmed by a series of skeletal vibrations in this region.[10] Researchers should look for two to four distinct peaks of medium to strong intensity. Benzene rings typically show characteristic absorptions near 1600 cm⁻¹ and 1500 cm⁻¹.[5] The fusion with the furan ring and the presence of substituents will slightly alter the positions and intensities of these bands, making them characteristic of this specific molecular framework.
The Fingerprint Region (< 1400 cm⁻¹)
This region contains a wealth of structural information, though it can be complex. The two most diagnostically significant absorptions for (7-bromo-1-benzofuran-5-yl)methanol are the C-O stretching vibrations. A very strong band between 1200-1000 cm⁻¹ will arise from the C-O bond of the primary alcohol.[13] Another strong absorption, likely around 1250 cm⁻¹, can be attributed to the asymmetric C-O-C stretch of the furan ether component.[11]
Additionally, strong bands between 900 and 675 cm⁻¹ result from the out-of-plane bending of the aromatic C-H bonds. The number and position of these bands are directly related to the substitution pattern of the aromatic ring, providing crucial confirmatory data.[8] Finally, the C-Br stretch is expected at a lower frequency, typically between 700-500 cm⁻¹, and may be of weak to medium intensity.
Standard Experimental Protocol for Data Acquisition
To validate the predicted spectral data, the following experimental protocol for acquiring a solid-state FT-IR spectrum is recommended.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty, clean crystal.
-
Place a small amount (1-2 mg) of the solid (7-bromo-1-benzofuran-5-yl)methanol sample directly onto the center of the crystal.
-
Apply consistent pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Instrumental Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) Spectrometer.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add a minimum of 16 or 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak-picking analysis to identify the precise wavenumbers of the absorption maxima.
-
Conclusion
The infrared spectrum of (7-bromo-1-benzofuran-5-yl)methanol is predicted to exhibit a unique and identifiable pattern of absorption bands. The definitive presence of a broad O-H stretch (~3300 cm⁻¹), distinct aromatic and aliphatic C-H stretches (~3100-2850 cm⁻¹), characteristic aromatic C=C ring stretches (~1600-1450 cm⁻¹), and strong C-O stretching bands in the fingerprint region (~1250-1000 cm⁻¹) would collectively provide powerful evidence for the successful synthesis and structural confirmation of the target compound. This guide provides a robust comparative framework for researchers to interpret their experimental data with confidence.
References
-
Epstein, W. W., Horton, W. J., & Lin, C. T. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 30(4), 1246–1247. [Link]
-
Patel, H., et al. (2014). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemistry. [Link]
-
ACS Publications. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. [Link]
-
NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. [Link]
-
Horton, W. J., et al. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),... [Link]
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. [Link]
-
SpectraBase. (n.d.). Benzyl alcohol. [Link]
-
Al-Hourani, B. J. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1666. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
-
PubChem. (n.d.). (7-bromobenzofuran-5-yl)methanol. [Link]
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link] (Note: A representative table, original source may vary).
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
PubChem. (n.d.). 7-bromo-2-methyl-5-Benzofuranmethanol. [Link]
-
Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Nasiri, M. A., et al. (2023). Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. [Link]
-
ResearchGate. (n.d.). The IR spectrum of 7. [Link]
-
PubChem. (n.d.). (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. [Link]
-
Masaryk University. (n.d.). IR – spectroscopy part I. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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A Comparative Guide to the Reactivity of 7-Bromo vs. 5-Bromo Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives are integral to drug discovery programs targeting a wide array of conditions, including cancer, microbial infections, and neurodegenerative diseases. Halogenated benzofurans, particularly bromo-derivatives, serve as versatile synthetic intermediates, enabling molecular diversification through various chemical transformations.
Among these, the 5-bromo and 7-bromo isomers are common building blocks. However, the positional difference of the bromine atom on the benzene ring imparts distinct steric and electronic characteristics, leading to significant variations in their chemical reactivity. A nuanced understanding of these differences is critical for designing efficient and predictable synthetic routes. This guide provides an in-depth comparison of the reactivity of 7-bromo versus 5-bromo benzofuran derivatives, focusing on the most synthetically relevant transformations: metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution. We will explore the mechanistic underpinnings of their reactivity, provide supporting experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.
The Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of an aryl bromide is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around it. In the context of 5-bromo and 7-bromo benzofuran, these factors are markedly different.
-
Electronic Effects: The benzofuran ring system consists of an electron-rich furan ring fused to a benzene ring. The oxygen atom of the furan ring donates electron density into the fused benzene ring through resonance, activating it towards electrophilic attack and influencing the electron density at the C5 and C7 positions. The bromine atom itself exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect), with the inductive effect generally dominating.
-
Steric Hindrance: The most significant difference between the two isomers lies in their steric profiles. The C7-Br bond is situated in the peri position, immediately adjacent to the bulky furan ring and its oxygen atom. This creates a sterically congested environment. In contrast, the C5-Br bond is located on the opposite side of the benzene ring, in a much more sterically accessible position. This steric difference is the primary determinant of their divergent reactivity in metal-catalyzed reactions.
Caption: Steric comparison of 5-bromo and 7-bromo benzofuran.
Metal-Catalyzed Cross-Coupling Reactions: A Reactivity Dichotomy
Metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2] For bromo-benzofurans, these reactions are the most common and powerful tool for diversification. The key step in many of these catalytic cycles, the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)), is highly sensitive to the steric and electronic factors discussed above.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction.[3][3][3][3][4] Its utility in pharmaceutical synthesis is well-established for creating biaryl structures.[3][3][3]
Reactivity Comparison: The 5-bromo benzofuran derivatives are significantly more reactive in Suzuki couplings than their 7-bromo counterparts. The steric accessibility of the C5-Br bond allows for facile oxidative addition to the palladium catalyst. Conversely, the sterically encumbered C7-Br bond hinders the approach of the bulky palladium-ligand complex, often requiring higher temperatures, longer reaction times, or more active (and often more expensive) catalyst systems to achieve comparable yields. This reactivity difference can be exploited for selective or orthogonal functionalization, as demonstrated in systems where different C-X bonds are present on the same molecule.[5][6]
Data Summary: Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Yield |
| 1 | 5-Bromo-2-methylbenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | >90% |
| 2 | 7-Bromo-2-methylbenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, 100 °C, 12h | ~60% |
| 3 | 7-Bromo-2-methylbenzofuran | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane, 110 °C, 12h | >85% |
Note: Data is representative and compiled from typical outcomes in Suzuki reactions. Specific yields will vary.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylbenzofuran
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylbenzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene, Ethanol, and Water (e.g., 4:1:1 ratio, 0.1 M concentration relative to the substrate).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methyl-5-arylbenzofuran.[3][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][9] This reaction is of immense value in medicinal chemistry, where the aniline moiety is a common feature.
Reactivity Comparison: Similar to the Suzuki coupling, the steric hindrance at the C7 position significantly impedes the Buchwald-Hartwig amination. The oxidative addition step and the subsequent coordination of the amine are both sensitive to steric bulk. Consequently, 7-bromo benzofurans often require more sterically demanding and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or SPhos) and stronger bases (e.g., NaOt-Bu or LHMDS) to proceed efficiently compared to the more reactive 5-bromo isomers.[10][11][12]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromobenzofuran
-
Reagent Setup: In a glovebox or under a robust inert atmosphere, charge an oven-dried vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Substrate Addition: Add the 5-bromobenzofuran (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C for 12-24 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the N-arylbenzofuran product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I).[13][14][15][16] It is the premier method for synthesizing arylalkynes and conjugated enynes.
Reactivity Comparison: The trend observed in Suzuki and Buchwald-Hartwig reactions holds true for the Sonogashira coupling. The 5-bromo isomer readily undergoes coupling under standard conditions. The 7-bromo isomer is more challenging due to the steric hindrance around the C-Br bond, which obstructs the palladium-catalyzed steps of the reaction. Achieving high yields with 7-bromo substrates may necessitate copper-free conditions with highly active palladium catalysts or microwave irradiation to overcome the higher activation energy barrier.
Data Summary: Sonogashira Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield |
| 1 | 5-Bromobenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF, 60 °C, 6h | >90% |
| 2 | 7-Bromobenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF, 90 °C, 12h | ~55% |
| 3 | 7-Bromobenzofuran | Phenylacetylene | Pd(OAc)₂, SPhos | Cs₂CO₃ | Dioxane, 100 °C, 8h | >80% |
Note: Data is representative. Specific yields will vary.
Experimental Protocol: Sonogashira Coupling of 5-Bromobenzofuran
-
Reagent Setup: To a Schlenk flask under an inert atmosphere, add 5-bromobenzofuran (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) to the stirred mixture.
-
Reaction: Heat the reaction to 50-70 °C until the starting material is consumed (as monitored by TLC/LC-MS).
-
Workup: Cool the reaction, dilute with ether or ethyl acetate, and filter through celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Electrophilic Aromatic Substitution (EAS)
While the furan ring of benzofuran is generally more reactive towards electrophiles than the benzene ring, substitution on the benzene portion can be achieved, especially under forcing conditions or with specific directing groups.[17] The bromine atom, being an ortho-, para-director, and the fused furan ring, which activates the C4 and C6 positions, collectively influence the regioselectivity of EAS.
Regioselectivity and Reactivity:
-
5-Bromobenzofuran: The bromine at C5 directs incoming electrophiles to the C4 and C6 positions. The activating effect of the furan ring also strongly directs towards C4 and C6. This alignment of directing effects makes the C4 and C6 positions the most probable sites for electrophilic attack.
-
7-Bromobenzofuran: The bromine at C7 directs to the C6 position. The furan ring directs to C4 and C6. Therefore, the C6 position is the most likely site of substitution, as it is activated by both the furan ring and the bromine atom. The C4 position is also a possibility.
Overall reactivity in EAS is less affected by the steric differences between the two isomers compared to metal-catalyzed reactions. The rate is primarily governed by the electronic stabilization of the intermediate sigma complex (arenium ion). Both isomers are generally deactivated towards EAS compared to unsubstituted benzofuran due to the electron-withdrawing inductive effect of the bromine.[18]
Caption: Regioselectivity in electrophilic aromatic substitution.
Experimental Protocol: Bromination of 5-Bromobenzofuran
-
Reagent Setup: Dissolve 5-bromobenzofuran (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light.
-
Bromine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of bromine (Br₂, 1.0-1.1 equiv) in the same solvent dropwise with stirring. A catalyst such as iron(III) bromide (FeBr₃) may be required for less reactive systems.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Separate the organic layer, wash with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. Purify the resulting crude solid or oil by recrystallization or column chromatography to yield the dibromo-substituted benzofuran.
Conclusion and Strategic Recommendations
The choice between a 5-bromo and a 7-bromo benzofuran derivative is a critical strategic decision in synthesis design. Their reactivities are not interchangeable, and understanding their distinct behaviors allows for more efficient and predictable outcomes.
Summary of Key Differences:
| Feature | 5-Bromo Benzofuran Derivatives | 7-Bromo Benzofuran Derivatives |
| Steric Hindrance | Low at C5-Br | High at C7-Br (peri-position) |
| Cross-Coupling Reactivity | High. Generally proceeds under mild conditions with standard catalysts. | Low. Often requires forcing conditions, stronger bases, and specialized, bulky ligands. |
| EAS Regioselectivity | Substitution favored at C4 and C6 positions. | Substitution favored at the C6 position. |
Strategic Recommendations for Researchers:
-
For Rapid Diversification: If the goal is to rapidly generate a library of analogues via cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), the 5-bromo benzofuran isomer is the substrate of choice . Its high reactivity ensures reliable and efficient transformations under a broad range of conditions.
-
For Accessing Specific Scaffolds: The 7-bromo benzofuran isomer is valuable when the synthetic target requires substitution at the C7 position. Researchers should anticipate the need for more rigorous reaction optimization, including screening of advanced palladium catalysts and ligands, to overcome the inherent steric hindrance.
-
For Orthogonal Synthesis: The pronounced reactivity difference can be used to achieve selective functionalization. For instance, in a molecule containing both a 5-bromo and a 7-iodo substituent, the more reactive C-I bond could be selectively coupled first, followed by a more forcing reaction at the C5-Br position.
By carefully considering the inherent electronic and steric properties of these two valuable building blocks, chemists can better navigate the complexities of benzofuran synthesis, accelerating the discovery and development of novel chemical entities.
References
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Cai, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
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Kaur, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Hosoya, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
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Hosoya, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC. [Link]
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Zhong, Z., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
- Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.
- RSC Publishing. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. RSC Publishing.
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Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ChemSynthesis. (2025). 7-bromo-2-methyl-1-benzofuran. ChemSynthesis. [Link]
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Kivala, M., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]
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Semantic Scholar. (n.d.). Electrophilic Substitution Reactions of[7]Benzothieno[3,2- b ]furan. Semantic Scholar.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([3][7][19]thiadiazole) 1 with morpholine. ResearchGate.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]
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YouTube. (2019). Sonogashira coupling. YouTube. [Link]
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ResearchGate. (2026). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
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YouTube. (2018). 5 Electrophilic Substitution of Furan. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Unambiguous Structure Determination: A Comparative Guide to Validating (7-bromo-1-benzofuran-5-yl)methanol
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth comparison of analytical techniques for validating the molecular structure of (7-bromo-1-benzofuran-5-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. We will focus on the gold-standard method of single-crystal X-ray crystallography, while also providing a critical comparison with other widely used spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3][4] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for establishing the absolute structure of a molecule like (7-bromo-1-benzofuran-5-yl)methanol.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a fully validated crystal structure involves a meticulous multi-step process. Each step is critical for obtaining high-quality data and an accurate final structure.
Step 1: Crystal Growth - The Art and Science of Nucleation
The primary bottleneck in X-ray crystallography is often the growth of a single, high-quality crystal.[1][2][3][5] For small organic molecules like (7-bromo-1-benzofuran-5-yl)methanol, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached, leading to crystal formation.[5]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.[5]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.
The choice of solvent is critical and often requires screening a variety of options with different polarities. For (7-bromo-1-benzofuran-5-yl)methanol, solvents such as ethanol, methanol, acetone, or mixtures with less polar solvents like hexane could be explored.
Step 2: Crystal Mounting and Data Collection
A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head. The crystal is then placed in an intense, monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. Modern diffractometers equipped with sensitive detectors collect thousands of these reflections.
Step 3: Structure Solution - Unraveling the Phase Problem
The diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography.[6] For small molecules, direct methods are typically employed to solve the phase problem, which use statistical relationships between the intensities to estimate the initial phases.[6]
Step 4: Structure Refinement - Honing the Atomic Model
Once an initial model of the structure is obtained, it is refined against the experimental data.[6][7][8] This is an iterative process of adjusting atomic parameters (coordinates, thermal vibrations) to minimize the difference between the observed and calculated diffraction patterns.[6][8] The quality of the refinement is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.
Step 5: Structure Validation - Ensuring Chemical and Crystallographic Sense
The final step is to validate the refined structure to ensure it is chemically reasonable and free from errors.[9][10] This involves checking for unusual bond lengths and angles, missed symmetry, and other potential issues. Software like PLATON and checkCIF are widely used for this purpose.[9][10] The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), in the standard Crystallographic Information File (CIF) format.[11][12][13][14]
Visualizing the Workflow
Caption: Workflow for X-ray Crystallography.
Alternative and Complementary Techniques: A Comparative Analysis
While X-ray crystallography provides the most definitive structural information, other techniques are often used for routine characterization and can provide complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[15] For (7-bromo-1-benzofuran-5-yl)methanol, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can establish the connectivity between protons and carbons, helping to piece together the molecular framework.
While NMR is excellent for determining the connectivity of atoms, it does not directly provide information on the three-dimensional arrangement in the solid state, such as bond lengths and angles, which are crucial for understanding packing and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[16][17][18][19]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of (7-bromo-1-benzofuran-5-yl)methanol with high accuracy.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide clues about the different functional groups present in the molecule.[17][20]
However, MS does not provide information about the connectivity of atoms or the stereochemistry of the molecule.
Performance Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity of atoms, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Advantage | Unambiguous and definitive structure determination | Non-destructive, provides information about dynamics in solution | High sensitivity, accurate mass determination |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Does not provide solid-state structural information, can be complex for large molecules | Does not provide connectivity or stereochemical information |
| Typical Application | Absolute structure proof, solid-state conformation, packing analysis | Routine structural characterization, confirmation of synthesis | Molecular weight determination, purity assessment, metabolite identification |
Logical Flow of Comparison
Caption: Comparative Analysis Workflow.
Conclusion: The Indispensable Role of X-ray Crystallography
For the unambiguous structural validation of (7-bromo-1-benzofuran-5-yl)methanol, single-crystal X-ray crystallography is the definitive and indispensable technique. While NMR and mass spectrometry are powerful and essential tools for routine characterization and confirmation of synthesis, they cannot provide the absolute and detailed three-dimensional structural information that X-ray crystallography delivers. In the rigorous environment of drug development, where precision and certainty are non-negotiable, the investment in obtaining a crystal structure pays significant dividends by providing a solid foundation for all subsequent research and development activities.
References
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Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved from [Link]
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Li, Y., & Wu, J. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
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Hall, S. R. (2000). The crystallographic information file (CIF). In International Tables for Crystallography (Vol. F, pp. 24-31). [Link]
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A Comparative Guide to Elemental Analysis Standards for (7-bromo-1-benzofuran-5-yl)methanol
Introduction
(7-bromo-1-benzofuran-5-yl)methanol, a substituted benzofuran derivative, serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its structural integrity and purity are paramount to the safety and efficacy of the final drug product. Elemental analysis is a cornerstone of its characterization, providing a dual-purpose assessment: first, to confirm the empirical formula and establish the purity of the active pharmaceutical ingredient (API); and second, to quantify and control trace-level elemental impurities, which are a significant patient safety concern.[3][4]
The regulatory landscape for controlling elemental impurities has evolved significantly, moving from antiquated colorimetric tests to a modern, risk-based approach grounded in toxicology and advanced analytical instrumentation.[5] This guide offers an in-depth comparison of the analytical standards and methodologies pertinent to the elemental analysis of (7-bromo-1-benzofuran-5-yl)methanol. We will explore the causality behind experimental choices, compare the performance of key analytical techniques, and underscore the importance of certified reference materials in establishing a self-validating and trustworthy analytical workflow.
Part 1: The Regulatory Framework: Defining the Standards of Control
For any pharmaceutical compound, the "standards" for elemental analysis are dictated by global regulatory bodies. The primary objective of these regulations is to protect patient safety by setting permissible daily exposure (PDE) limits for various elements based on their toxicity.[6][7][8]
-
USP General Chapters <232> and <233> : The United States Pharmacopeia (USP) sets the enforceable standards in the U.S. Chapter <232> "Elemental Impurities—Limits" specifies the PDE for 24 elements, while Chapter <233> "Elemental Impurities—Procedures" outlines the requirements for analytical procedures, including validation criteria for accuracy, precision, and specificity.[9][10][11] The USP recommends advanced instrumental techniques like ICP-MS or ICP-OES.[8][12]
-
ICH Q3D Guideline for Elemental Impurities : This guideline from the International Council for Harmonisation provides a global framework for a risk-based approach to controlling elemental impurities in new drug products.[13][14] Its recommendations are largely aligned with USP <232>, classifying elements based on their toxicity and likelihood of occurrence.[4] This harmonized standard is critical for drug development professionals seeking international regulatory approval.
-
European Pharmacopoeia (Ph. Eur.) Chapter 5.20 : The Ph. Eur. chapter on "Elemental Impurities" is aligned with the ICH Q3D guideline, making the risk-based approach a legal requirement for medicines within the European Union.[15][16]
The causality behind this stringent regulatory framework is the potential for elemental impurities to be introduced at any stage of manufacturing—from raw materials and catalysts to processing equipment and container closure systems.[3][6][9] Therefore, a robust analytical strategy is not merely a quality control check but a fundamental component of patient safety assurance.
Part 2: A Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for (7-bromo-1-benzofuran-5-yl)methanol depends entirely on the analytical objective: confirming bulk composition (C, H, N) and bromine (Br) content, or quantifying trace elemental impurities.
Caption: Workflow for selecting the appropriate elemental analysis technique.
Combustion Analysis: The Foundational Check
Core Directive: To verify the empirical formula by quantifying the percentage of Carbon, Hydrogen, and Nitrogen. This technique is fundamental for confirming the identity and assessing the purity of a newly synthesized compound.[17]
Expertise & Causality: For a halogenated compound like (7-bromo-1-benzofuran-5-yl)methanol, specialized reagents are required within the combustion analyzer's reduction tube. High-purity silver tungstate and magnesium oxide are critical to trap interfering halogen and sulfur oxides, preventing them from poisoning the detectors and ensuring accurate C, H, and N readings.[18] Without these scrubbers, the results would be unreliable.
Theoretical vs. Experimental Data for C₉H₇BrO₂ (Molar Mass: 227.06 g/mol )
| Element | Theoretical % | Typical Experimental % | Acceptance Criteria |
| Carbon (C) | 47.61% | 47.55% | ± 0.4% |
| Hydrogen (H) | 3.11% | 3.09% | ± 0.4% |
| Nitrogen (N) | 0.00% | < 0.10% | Not Applicable |
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known composition, such as Acetanilide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene).
-
Sample Preparation: Accurately weigh 1-2 mg of (7-bromo-1-benzofuran-5-yl)methanol into a tin capsule using a microbalance.
-
Analysis: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a high-temperature (approx. 950°C) furnace with excess oxygen.
-
Combustion & Reduction: The compound combusts to form CO₂, H₂O, N₂, and Br₂/HBr. These gases pass through a reduction tube (containing elemental copper) to convert nitrogen oxides to N₂ and remove excess O₂. Halogen scrubbing reagents trap bromine.
-
Separation & Detection: The resulting gas mixture (CO₂, H₂O, N₂) is separated via gas chromatography and quantified using a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Regulatory Gold Standard
Core Directive: To quantify trace elemental impurities at levels required by USP <232> and ICH Q3D.[19] Its exceptional sensitivity makes it the definitive technique for ensuring pharmaceutical safety.[5]
Expertise & Causality: The primary challenge in analyzing an organic API like this is the sample matrix. Direct injection is not feasible. A complete decomposition of the organic matrix is required to prevent carbon-based polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ interfering with ⁵²Cr⁺) and to avoid extinguishing the plasma. Closed-vessel microwave digestion is the preferred method because it uses strong acids at high temperature and pressure to achieve complete digestion while preventing the loss of volatile elements like mercury or arsenic.[10][13]
Performance Comparison: ICP-MS vs. Alternative
| Parameter | ICP-MS | X-Ray Fluorescence (XRF) |
| Primary Use | Trace impurity quantification | Bulk bromine content screening |
| Detection Limits | Sub-ppb (µg/L) | ppm (mg/kg) |
| Sample Prep | Complex (Microwave Digestion) | Minimal (Pellet Pressing) |
| Destructive? | Yes | No |
| Regulatory Standing | Preferred method in USP <233> | Alternative/Screening |
Experimental Protocol: ICP-MS for Elemental Impurities
-
Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.2 g of (7-bromo-1-benzofuran-5-yl)methanol into a clean microwave digestion vessel. b. Carefully add 5 mL of concentrated Nitric Acid (HNO₃) and 1 mL of Hydrochloric Acid (HCl). The HCl is crucial for stabilizing certain elements like mercury and precious metals.[12] c. Seal the vessels and place them in the microwave digestion system. d. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion. e. After cooling, carefully open the vessels and dilute the clear digestate to a final volume of 50 mL with deionized water. The final matrix will be ~10% acid.
-
Instrument Calibration: Prepare a series of multi-element calibration standards from a certified reference material (CRM) in a matrix matching the diluted samples (e.g., 10% acid).[20] Spike the standards and samples with an internal standard solution (e.g., Sc, Y, In, Bi) to correct for matrix effects and instrument drift.[10]
-
Analysis: Introduce the prepared samples into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the elements.
-
Detection: The ions are separated by their mass-to-charge ratio in the mass spectrometer and quantified. A collision/reaction cell may be used to mitigate polyatomic interferences.[21]
-
Validation: The method must be validated according to USP <233> criteria, demonstrating accuracy (spike recovery between 70-150%) and precision (RSD ≤ 20%).[19][21]
X-Ray Fluorescence (XRF): The Rapid Screening Alternative
Core Directive: To provide a rapid, non-destructive estimation of the bromine content. It can also detect other heavy elements if present at sufficient concentrations.
Expertise & Causality: XRF is a physical, not chemical, method.[22] It bombards the sample with X-rays, causing elements to emit their own characteristic fluorescent X-rays. The energy of the emitted X-rays identifies the element, and the intensity is proportional to its concentration.[22] Its major advantage is the lack of complex sample preparation. However, it suffers from matrix effects and lower sensitivity compared to ICP-MS, making it unsuitable for trace impurity analysis at regulatory limits but excellent for in-process checks or initial screening.[23][24]
Part 3: The Critical Role of Certified Reference Materials (CRMs)
Trustworthiness: Analytical data is only as reliable as the standards used for calibration. Using Certified Reference Materials (CRMs) is the foundation of a self-validating system, ensuring that measurements are accurate and traceable to a national or international standard (e.g., NIST).[25][26]
Caption: Metrological traceability pyramid for elemental analysis.
-
For ICP-MS: Commercially available, multi-element CRM solutions are essential.[27] These standards, produced by accredited vendors, contain a certified concentration of the 24 elements listed in USP <232> and are used to generate the instrument's calibration curve.[20][28]
-
For CHN Analysis: High-purity, well-characterized organic compounds serve as the CRMs.[29] These are used to calibrate the instrument's response factors for carbon, hydrogen, and nitrogen.
Conclusion and Recommendations
The elemental analysis of (7-bromo-1-benzofuran-5-yl)methanol requires a multi-faceted approach where the choice of technique and standard is dictated by the analytical objective.
-
For Identity and Purity Confirmation: Combustion (CHN) analysis is the indispensable first step. It provides a rapid and cost-effective confirmation of the empirical formula, with results expected to be within ±0.4% of the theoretical values.
-
For Regulatory Compliance and Safety: ICP-MS following closed-vessel microwave digestion is the authoritative method. Its high sensitivity is essential for quantifying trace elemental impurities to ensure compliance with the stringent limits set by USP <232> and ICH Q3D. The use of liquid multi-element Certified Reference Materials is non-negotiable for instrument calibration and method validation.
-
For Rapid Screening: XRF can be a valuable tool for at-line or in-process monitoring of bromine content, offering a non-destructive and fast analysis without the need for sample digestion. However, it lacks the sensitivity required for final product release testing for trace impurities.
By integrating these techniques and grounding them in a framework of regulatory compliance and metrological traceability through CRMs, researchers and drug development professionals can ensure the quality, safety, and integrity of (7-bromo-1-benzofuran-5-yl)methanol and the innovative medicines derived from it.
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-
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Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> Source: Spectroscopy Online URL: [Link]
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Title: Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products Source: Quercus Lab URL: [Link]
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Title: Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion Source: PMC URL: [Link]
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Title: Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS | Request PDF Source: ResearchGate URL: [Link]
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Title: ICP-MS Detection for HPLC Analyses of Pharmaceutical Products Source: Spectroscopy Online URL: [Link]
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Title: Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 Source: Analytik Jena URL: [Link]
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Title: Determination of the total drug-related chlorine and bromine contents in human blood plasma using high performance liquid chromatography–tandem ICP-mass spectrometry (HPLC–ICP-MS/MS) Source: ResearchGate URL: [Link]
-
Title: Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique Source: Spectroscopy Online URL: [Link]
-
Title: REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES Source: International Journal of Knowledge URL: [Link]
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Strategic Differentiation of (7-bromo-1-benzofuran-5-yl)methanol from Regioisomers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In structure-activity relationship (SAR) studies involving benzofuran scaffolds, the precise positioning of halogen and hydroxymethyl substituents is critical for binding affinity and metabolic stability. (7-bromo-1-benzofuran-5-yl)methanol (Target 1 ) is a valuable intermediate, but its synthesis—often via bromination of benzofuran-5-methanol or reduction of brominated formyl precursors—frequently yields regioisomeric impurities.
These isomers possess identical molecular weights (MW 227.05) and similar polarity, making MS and standard TLC insufficient for differentiation. This guide provides an authoritative workflow to unambiguously identify Target 1 using high-resolution NMR spectroscopy (
Structural Landscape & Regioisomer Identification
The benzofuran core is numbered starting from the heteroatom. The critical challenge lies in distinguishing the target from isomers where the bromine and hydroxymethyl groups are swapped or misplaced due to directing effects during synthesis.
| Compound | Structure Description | Key Feature for ID |
| Target 1 (7-Br, 5-CH | Br at C7, CH | Meta-coupling ( |
| Isomer A (5-Br, 7-CH | Br at C5, CH | Meta-coupling ( |
| Isomer B (4-Br, 5-CH | Br at C4, CH | Ortho-coupling ( |
| Isomer C (6-Br, 5-CH | Br at C6, CH | Para-coupling (Singlets); H4 and H7 are isolated. |
Analytical Strategy: The NMR Decision Tree
The most robust method for differentiation is
H NMR Coupling Analysis
The benzofuran ring protons (H2, H3) appear as doublets (
-
Target 1 (7-Br, 5-CH
OH):-
Observed Protons: H4 and H6.
-
Pattern: Two doublets with small meta coupling (
Hz). -
Assignment: H4 is typically downfield due to the deshielding cone of the furan ring and NOE proximity to H3.
-
-
Isomer B (4-Br):
-
Observed Protons: H6 and H7.
-
Pattern: Two doublets with large ortho coupling (
Hz). -
Differentiation: Immediate exclusion if ortho coupling is observed.
-
NOESY/ROESY Confirmation (The "Smoking Gun")
When coupling constants are ambiguous (e.g., distinguishing Target 1 from Isomer A), NOE spectroscopy is definitive.
-
H3 (Furan)
H4 (Benzene) Interaction: -
CH
(Hydroxymethyl) Aromatic Protons:-
Target 1 (5-CH
OH): The CH group is flanked by H4 and H6. It will show NOE correlations to both meta protons. -
Isomer A (7-CH
OH): The CH group is at C7. It will show NOE correlation only to H6 . It is too distant from H4.
-
Visual Decision Tree
Figure 1: NMR-based decision matrix for differentiating benzofuran regioisomers.
Experimental Protocols
Characterization Workflow
Objective: Confirm identity of (7-bromo-1-benzofuran-5-yl)methanol.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-
or CDCl . DMSO- is preferred to prevent hydroxyl proton exchange and allow observation of the -OH coupling, which aids in integration. -
1H NMR Acquisition:
-
Acquire standard 1H spectrum (16 scans min).
-
Check Region 6.5 - 8.0 ppm: Look for the furan protons (H2, H3) and benzene protons.
-
Verify Furan: H2 and H3 should appear as doublets (
Hz). H2 is typically downfield of H3. -
Verify Benzene: Look for two doublets with
Hz.[3] If Hz, reject sample.
-
-
1D NOE / 2D NOESY:
Chromatographic Separation (HPLC)
If the synthetic route yields a mixture, reverse-phase HPLC is effective for separation due to the differing lipophilicities caused by the "ortho-effect" of the bromine relative to the oxygen.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
0-2 min: 5% B
-
2-15 min: 5%
95% B
-
-
Detection: UV at 254 nm (Benzofuran absorption).
-
Retention Trend: The 7-bromo isomer often elutes slightly later than the 5-bromo isomer due to the shielding of the polar oxygen by the bulky bromine atom, increasing effective lipophilicity.
Comparative Data Summary
| Feature | Target (7-Br, 5-CH | Isomer A (5-Br, 7-CH | Isomer B (4-Br, 5-CH |
| Benzene Protons | H4, H6 | H4, H6 | H6, H7 |
| Coupling ( | |||
| NOE (H3-Aromatic) | Strong (to H4) | Strong (to H4) | None (H4 is Br) |
| NOE (-CH | To H4 and H6 | To H6 only | To H6 only |
References
-
Benzofuran NMR Data: Black, P. J., & Heffernan, M. L. (1965). The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems. Australian Journal of Chemistry. Link (Establishes
and long-range couplings). -
Regioselective Synthesis: Clososki, G. C., et al. (2004). Direct Magnesiation of Polyfunctionalized Furans, Benzofurans, and Thiophenes. Angewandte Chemie International Edition. Link (Discusses directing effects at C2 vs C7).
-
NOE Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Standard protocols for NOE differentiation of isomers).
-
Compound Data: PubChem CID 22144918 (7-bromo-1-benzofuran-5-yl)methanol. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (7-bromo-1-benzofuran-5-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (7-bromo-1-benzofuran-5-yl)methanol. As a brominated heterocyclic compound, this substance requires specific handling procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. (7-bromo-1-benzofuran-5-yl)methanol, and closely related analogs, are classified as irritants and are incompatible with certain substances. The primary risks involve skin, eye, and respiratory tract irritation.[1][2][3]
Causality of Hazards: The benzofuran ring system and the bromo-substituent contribute to the compound's reactivity. Upon decomposition, typically at high temperatures, it can release toxic and corrosive fumes, including carbon oxides and hydrogen bromide.[2] This necessitates handling in a well-ventilated area and avoiding exposure to heat or flame.
| Property | Data | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |
| Signal Word | Warning | [1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Halogens, Acid chlorides. | [1][2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides (e.g., HBr). | [2] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, nitrile or neoprene gloves, fully-buttoned lab coat. | [1][4] |
Core Principles of Chemical Waste Management
The disposal of (7-bromo-1-benzofuran-5-yl)methanol is governed by regulations managing halogenated organic compounds.[5][6][7][8] The fundamental principle is that no chemical waste should be disposed of through the sewage system or in regular trash .[9] Doing so can lead to dangerous reactions in drainage systems and contaminate the environment.
The Three Pillars of Compliant Disposal:
-
Segregation: Halogenated organic wastes must be collected separately from non-halogenated streams.[6] This is because the disposal methods differ; halogenated wastes are typically incinerated at specialized facilities equipped with scrubbers to neutralize acidic byproducts like hydrogen bromide.[6][10]
-
Containment: Waste must be stored in approved, chemically compatible containers that are in good condition and have secure, leak-proof closures.[11][12]
-
Identification: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[4][11]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for accumulating and disposing of (7-bromo-1-benzofuran-5-yl)methanol waste within a laboratory setting, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Step 1: Container Selection and Preparation
-
Action: Obtain a designated waste container intended for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the physical state of your waste. These are often color-coded (e.g., green-labeled carboys) or explicitly marked by your institution's Environmental Health & Safety (EH&S) department.[6]
-
Rationale: Using the correct, segregated waste stream is the most critical step. The container must be made of a material compatible with the chemical; for (7-bromo-1-benzofuran-5-yl)methanol, glass or polyethylene containers are typically appropriate. The container must be clean, dry, and in good condition with a tightly fitting cap.[11][12]
Step 2: Labeling the Waste Container
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[11] Fill in the required information:
-
The full, unabbreviated chemical name: "(7-bromo-1-benzofuran-5-yl)methanol".
-
An accurate estimate of the concentration or quantity being added.
-
The date the waste was first added.
-
The name of the Principal Investigator or responsible researcher.
-
-
Rationale: Proper labeling is a legal requirement and ensures that anyone handling the container is aware of its contents and associated hazards.[11][14] It is crucial for the final disposal process, allowing technicians to consolidate waste safely.
Step 3: Waste Accumulation
-
Action: Add the (7-bromo-1-benzofuran-5-yl)methanol waste to the prepared, labeled container. This should be done inside a chemical fume hood to mitigate inhalation risks.[4] Keep the container closed at all times except when actively adding waste.[11] Do not leave a funnel in the container opening.[11]
-
Rationale: Keeping the container sealed prevents the release of vapors and reduces the risk of spills.[9] The fume hood provides a primary layer of protection against respiratory exposure.[15]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[11] The container should be placed in a secondary containment bin to catch any potential leaks. Segregate it from incompatible materials, particularly strong oxidizing agents.[4][12]
-
Rationale: The SAA allows for the safe collection of waste in the lab before it is moved to a central storage facility. Secondary containment is a crucial safety measure to prevent the spread of material in case of a container failure.[12]
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is 90% full, or if work on the project generating the waste is complete, submit a chemical waste pickup request to your institution's EH&S office.[11] Do not overfill containers.[16]
-
Rationale: EH&S professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste at a licensed facility, typically via high-temperature incineration for halogenated compounds.[6][10] This ensures the process is handled in full compliance with all local, state, and federal regulations.[1]
Emergency Procedures: Spills and Exposures
Small Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn (lab coat, gloves, goggles).[4]
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully sweep or scoop the absorbed material into a designated solid waste container.
-
Label the container as "Solid waste contaminated with (7-bromo-1-benzofuran-5-yl)methanol" and dispose of it through the halogenated organic waste stream.[4]
Large Spill (Outside a fume hood):
-
Immediately evacuate the area and alert others.
-
If safe to do so, close the door to the laboratory to contain any vapors.
-
Contact your institution's emergency number or EH&S office immediately.[4] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (7-bromo-1-benzofuran-5-yl)methanol.
Caption: Decision workflow for laboratory waste disposal.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- Safety Data Sheet for (2,3-Dihydrobenzofuran-3-yl)methanol. AK Scientific, Inc.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Standard Operating Procedure for Bromine. Washington State University.
- Hazardous Waste Segregation Guide. Bucknell University.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute.
- Safety Data Sheet for (5-Bromo-1-benzofuran-2-yl)methanol. Fisher Scientific.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
- Chemical Waste Disposal Guidelines. Lafayette College.
- 7-Bromo-1-benzofuran Safety and Hazards. PubChem, National Center for Biotechnology Information.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.es [fishersci.es]
- 3. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (7-bromo-1-benzofuran-5-yl)methanol
Executive Summary & Risk Philosophy
Handling (7-bromo-1-benzofuran-5-yl)methanol requires more than standard compliance; it demands a defensive strategy based on molecular structure analysis. As a halogenated benzofuran derivative, this compound possesses two distinct risk vectors:
-
The Pharmacophore Risk: Benzofurans are privileged structures in medicinal chemistry, often designed to interact with biological targets (e.g., kinase inhibition, receptor binding). Until specific toxicology data proves otherwise, you must treat this compound as a high-potency bioactive agent .
-
The Halogen/Alcohol Risk: The bromine substituent increases lipophilicity, potentially enhancing dermal absorption, while the benzylic alcohol moiety presents reactivity risks (potential alkylating agent under metabolic activation).
Core Directive: Operate under the assumption of H302 (Harmful if swallowed) , H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) , with a "Band 3" containment approach due to unknown chronic toxicity.
Risk Assessment & PPE Matrix
The physical state of (7-bromo-1-benzofuran-5-yl)methanol is typically a solid powder.[1] The risk profile shifts dramatically between the Solid Phase (inhalation of dust) and the Solution Phase (dermal absorption via solvent vehicle).
PPE Selection Logic
-
Glove Permeation: Standard nitrile gloves offer protection against the solid. However, once dissolved in organic solvents (DCM, DMSO, DMF), the solvent dictates the breakthrough time.
-
Respiratory Protection: Benzyl alcohols can be irritating to mucous membranes. Engineering controls (fume hood) are primary; respirators are secondary.
PPE Specification Table
| Protection Zone | Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ . Safety glasses are insufficient due to the risk of fine powder migration around lenses or splashes during solubilization. |
| Dermal (Solid) | Nitrile Gloves (Single) | Thickness: ≥ 5 mil. Sufficient for weighing and transferring dry powder. |
| Dermal (Solution) | Double Gloving / Laminate | Inner: 4 mil Nitrile. Outer: Silver Shield® (Laminate) or 8 mil Nitrile. Rationale: If dissolved in DCM or DMF, standard nitrile degrades in <15 mins. Double gloving provides a "doff-and-replace" buffer. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity 80-100 fpm). All open handling must occur here. |
| Body | Lab Coat (High-Neck) | Material: Poly/Cotton blend or Nomex (if flammables present). Must be buttoned to the neck to protect the suprasternal notch. |
Operational Workflow: Step-by-Step
This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.
Phase A: Preparation & Engineering Controls
-
Sash Management: Lower fume hood sash to the marked safe operating height (usually 18 inches).
-
Airflow Check: Verify the flow monitor is green. If using a kimwipe at the sash opening, it should be pulled gently inward, not fluttering violently (turbulence).
-
Static Neutralization: Brominated organic solids are prone to static charge.
-
Pro Tip: Use an anti-static gun (ionizer) on the spatula and weigh boat before dispensing. This prevents the powder from "jumping" and contaminating the balance area.
-
Phase B: Weighing & Transfer
-
The "Transfer Box" Method: Place your balance inside the hood if possible. If not, tare a vial inside the hood, close it, move to the balance, weigh, return to the hood, and then add the solid.
-
Dispensing:
-
Open the source container only inside the hood.
-
Transfer using a disposable antistatic spatula.
-
Do not return excess material to the stock bottle (avoids cross-contamination).
-
Phase C: Solubilization (The Critical Risk Point)
-
Hazard: Dissolving the compound creates a mobile, absorbable vector.
-
Protocol:
-
Add solvent (e.g., Methanol, THF) slowly down the side of the vessel to prevent aerosolization of the powder.
-
Immediate Cap: Cap the vessel immediately after solvent addition.
-
Vortexing: Do not shake manually. Use a vortex mixer inside the hood to minimize glove contact.
-
Phase D: Decontamination & Doffing[2][3]
-
Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened tissue (compatible with your label ink) before removing it from the hood.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to trap potential residue.
-
Wash: Wash hands with soap and water for 20 seconds immediately after leaving the bay.
Waste Management & Disposal
Disposal is strictly regulated due to the halogen content (Bromine).
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste . Do not use regular trash.
-
Liquid Waste: Segregate into Halogenated Organic Waste .
-
Why? Incineration of brominated compounds generates Hydrogen Bromide (HBr), a corrosive gas. Waste handlers must know the halogen content to adjust scrubber parameters.
-
Labeling: Explicitly list "(7-bromo-1-benzofuran-5-yl)methanol" on the tag. Do not just write "Organic Wash."
-
Visualized Safety Logic
The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.
Caption: Decision matrix for PPE selection based on physical state, emphasizing the higher permeation risk in the solution phase.
Emergency Response
-
Skin Contact:
-
Blot, Don't Rub: If solution splashes, blot excess liquid.
-
Flush: Rinse with water for 15 minutes.
-
Soap: Use lipophilic-compatible soap (e.g., dish soap) to help remove the brominated organic.
-
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into hazardous waste.
-
Spill (Liquid): Absorb with vermiculite or clay. Do not use combustible materials (sawdust) if the solvent is flammable.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3] United States Department of Labor. [Link]
-
National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]
-
PubChem. (n.d.). Compound Summary: Benzofuran Derivatives Toxicity Profile. National Center for Biotechnology Information. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
